molecular formula C12H14O2 B15564731 (Z)-Ligustilide-d7

(Z)-Ligustilide-d7

Cat. No.: B15564731
M. Wt: 197.28 g/mol
InChI Key: IQVQXVFMNOFTMU-OMARAQHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ligustilide-d7 is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O2

Molecular Weight

197.28 g/mol

IUPAC Name

(3Z)-3-(2,2,3,3,4,4,4-heptadeuteriobutylidene)-4,5-dihydro-2-benzofuran-1-one

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-/i1D3,2D2,3D2

InChI Key

IQVQXVFMNOFTMU-OMARAQHKSA-N

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of (Z)-Ligustilide-d7?

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Ligustilide-d7 is the deuterated form of (Z)-Ligustilide, a naturally occurring phthalide (B148349) and one of the primary bioactive constituents found in medicinal plants of the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of (Z)-Ligustilide in complex biological matrices and herbal extracts, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This technical guide provides an in-depth look at its chemical properties, analytical applications, and the biological context of its non-deuterated counterpart.

Chemical and Physical Properties

This compound shares its core chemical structure with (Z)-Ligustilide, with the key difference being the substitution of seven hydrogen atoms with deuterium. This isotopic enrichment minimally alters its chemical reactivity but significantly changes its mass, a property leveraged in mass spectrometry-based analytical techniques.

General Properties
PropertyValueSource
Chemical Formula C₁₂H₇D₇O₂[1]
Molecular Weight 197.28 g/mol (approx.)
Appearance Light yellow liquid/neat oil[2][3]
Storage Conditions Store at -20°C, desiccate[2]
Solubility and Stability

The solubility and stability of this compound are expected to be very similar to that of (Z)-Ligustilide. The parent compound is known for its instability, being susceptible to degradation by factors such as light, temperature, and pH.[4][5]

SolventSolubility of (Z)-LigustilideSource
Dimethylformamide (DMF) 1 mg/ml[3]
Dimethyl sulfoxide (B87167) (DMSO) 1 mg/ml[3]
Ethanol Miscible[3]
Diethyl ether Soluble[2]
Methanol Soluble[2]
Water Insoluble[6]

Stability Notes:

  • (Z)-Ligustilide is known to be unstable and can degrade, especially when exposed to light and heat.[4][7]

  • For optimal stability, it is recommended to store the compound at -20°C.[3]

  • Antioxidants can significantly improve its stability in aqueous solutions.[5]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Analysis of (Z)-Ligustilide using this compound as an Internal Standard

This experimental workflow outlines the general procedure for using this compound to quantify (Z)-Ligustilide in a biological sample, such as plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound sample->add_is Known concentration extract Protein Precipitation & Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Workflow for quantitative analysis using an internal standard.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of (Z)-Ligustilide and a fixed concentration of this compound.

  • Sample Preparation:

    • To an aliquot of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the this compound internal standard solution.

    • Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile (B52724) or methanol.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for LC analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analyte from other matrix components using a suitable C18 column and a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

    • Detect and quantify (Z)-Ligustilide and this compound using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Data Analysis:

    • Integrate the peak areas for both (Z)-Ligustilide and this compound.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

    • Determine the concentration of (Z)-Ligustilide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Activity of (Z)-Ligustilide

While this compound is primarily used as an analytical standard, the biological activities of its non-deuterated form are of significant interest to researchers. (Z)-Ligustilide exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer activities.[6] Two key signaling pathways modulated by (Z)-Ligustilide are the Nrf2 and NF-κB pathways.

Nrf2 Pathway Activation

(Z)-Ligustilide has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical cellular defense mechanism against oxidative stress.[3][7]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligustilide (Z)-Ligustilide ros Oxidative Stress (ROS) ligustilide->ros Induces/Modulates keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Causes Keap1 conformational change nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Initiates Transcription genes->ros Reduces

Activation of the Nrf2 antioxidant pathway by (Z)-Ligustilide.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, a condition that can be influenced by compounds like (Z)-Ligustilide, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1). This leads to the transcription of these genes and the synthesis of protective enzymes that mitigate oxidative damage.[3]

NF-κB Pathway Inhibition

(Z)-Ligustilide has also been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligustilide (Z)-Ligustilide ikk IKK Complex ligustilide->ikk Inhibits stimuli Inflammatory Stimuli (e.g., LPS) stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα Complex ikb->nfkb_ikb Degradation nfkb_free NF-κB nfkb_ikb->nfkb_free NF-κB Release nfkb_nuc NF-κB nfkb_free->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, iNOS) dna->genes Initiates Transcription

Inhibition of the NF-κB signaling pathway by (Z)-Ligustilide.

In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by inflammatory signals, the IKK complex is activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, releasing NF-κB. The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and enzymes like iNOS. (Z)-Ligustilide is thought to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and reducing the inflammatory response.

References

An In-depth Technical Guide on the Synthesis and Purification of (Z)-Ligustilide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for (Z)-Ligustilide-d7, a deuterated analog of the bioactive natural product (Z)-Ligustilide. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

(Z)-Ligustilide is a primary bioactive component found in several medicinal plants of the Apiaceae family, such as Angelica sinensis and Ligusticum chuanxiong.[1][2] It has garnered significant interest for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[2][3] Deuterated compounds like this compound are crucial tools in pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis due to their mass difference and similar chemical properties to the parent compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by incorporating deuterium (B1214612) atoms at specific positions in the molecule. Based on the structure of (Z)-Ligustilide, the seven deuterium atoms can be introduced into the butylidene side chain. An improved total synthesis of (Z)-Ligustilide has been developed, which can be adapted for this purpose.[1] The following is a proposed experimental protocol.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis involves a multi-step process starting from commercially available deuterated precursors.

Step 1: Synthesis of Deuterated Butyl Precursor

A suitable starting material would be a fully deuterated butyric acid or a derivative. For this protocol, we will consider the use of butyric acid-d7.

  • Reagents and Materials:

    • Butyric acid-d7

    • Thionyl chloride (SOCl₂)

    • Appropriate phosphonium (B103445) ylide precursor (e.g., triphenylphosphine)

    • Strong base (e.g., n-butyllithium)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • Convert butyric acid-d7 to the corresponding acid chloride by reacting with thionyl chloride.

    • Prepare the corresponding phosphonium ylide by reacting the appropriate precursor with a strong base.

    • Perform a Wittig reaction between the deuterated acid chloride and the ylide to form the deuterated butylidene side chain attached to a suitable scaffold for lactone ring formation.

Step 2: Formation of the Phthalide (B148349) Ring

The second part of the synthesis involves the construction of the dihydrophthalide ring system.

  • Reagents and Materials:

    • Intermediate from Step 1

    • A suitable cyclic anhydride (B1165640) or a related precursor for the phthalide core

    • Reducing agent (e.g., NaBH₄)

    • Acid catalyst

  • Procedure:

    • The intermediate containing the deuterated butylidene chain is reacted with a precursor that will form the aromatic part of the phthalide.

    • Subsequent reduction and acid-catalyzed cyclization (lactonization) will yield this compound. The stereochemistry of the double bond can be controlled through the choice of reaction conditions and catalysts.

Purification of the Final Product

The synthesized this compound would then be purified using the methods described in the following section.

Purification Methods for (Z)-Ligustilide and this compound

A variety of chromatographic techniques have been successfully employed for the purification of (Z)-Ligustilide from natural extracts and synthetic mixtures. These methods are directly applicable to the purification of this compound.

Quantitative Data on Purification Methods

Purification MethodStarting MaterialPurity AchievedYieldReference
Semipreparative HPLCCrude extract from Angelica sinensis roots99.6%4.57 mg/g of roots
High-Speed Counter-Current Chromatography (HSCCC)Crude extract from Ligusticum chuanxiong98.8%38 mg from 200 mg extract
Two-step Countercurrent Separation (CPC and HSCCC)Supercritical CO₂ fluid extract of Angelica sinensis roots99.4% (GC-MS), 98.1% (qHNMR)8.5% from SFE extract
Countercurrent Separation followed by Preparative HPLCSupercritical fluid extract of A. sinensis98.0%Not specified

Detailed Experimental Protocols for Purification

1. Semipreparative High-Performance Liquid Chromatography (HPLC)

  • Methodology : A crude extract containing (Z)-Ligustilide is first enriched. This can be achieved by decomposing (Z)-Ligustilide dimers by heating in water, which also dissolves polar impurities. The resulting crude (Z)-Ligustilide is then subjected to semipreparative HPLC for final purification.

  • HPLC System : A typical system would consist of a C18 reversed-phase column.

  • Mobile Phase : A gradient of methanol (B129727) and water is commonly used.

  • Detection : UV detection at an appropriate wavelength (e.g., 280 nm).

  • Outcome : This method has been shown to yield (Z)-Ligustilide with a purity of 99.6%.

2. High-Speed Counter-Current Chromatography (HSCCC)

  • Methodology : HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

  • Solvent System : The selection of a suitable two-phase solvent system is critical. For (Z)-Ligustilide purification, a system composed of petroleum ether-ethanol-water (10:17:10 v/v) has been successfully used. Another effective system is n-hexane-ethyl acetate-methanol-water-acetonitrile (8:2:5:5:3 v/v/v/v/v).

  • Procedure : The crude extract is dissolved in a portion of the solvent system and injected into the HSCCC instrument. The fractions are collected and analyzed by HPLC to determine the purity of (Z)-Ligustilide.

  • Outcome : This technique has been used to obtain (Z)-Ligustilide with a purity of 98.8%.

3. Two-Step Countercurrent Separation

  • Methodology : This gentle and rapid procedure involves a two-step countercurrent isolation process, which is particularly suitable for labile compounds like (Z)-Ligustilide.

  • Step 1: Centrifugal Partition Chromatography (CPC) : The crude plant extract is first enriched using CPC.

  • Step 2: High-Speed Counter-Current Chromatography (HSCCC) : The enriched fractions from CPC are further purified by HSCCC to yield highly pure (Z)-Ligustilide.

  • Outcome : This two-step process has yielded (Z)-Ligustilide with a purity of 99.4% as determined by GC-MS.

Signaling Pathways and Experimental Workflows

(Z)-Ligustilide has been shown to modulate several key signaling pathways, which are relevant to its pharmacological effects. Understanding these pathways is crucial for drug development professionals.

(Z)-Ligustilide Anti-inflammatory Signaling Pathway

(Z)-Ligustilide exerts its anti-inflammatory effects by suppressing the activation of Mitogen-activated protein kinases (MAPK) and the nuclear factor-κB (NF-κB) pathway.

Ligustilide_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 IκBα IκBα LPS->IκBα NFκB NF-κB IκBα->NFκB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFκB->Cytokines Transcription Ligustilide (Z)-Ligustilide Ligustilide->ERK Ligustilide->JNK Ligustilide->p38 Ligustilide->IκBα Inhibits degradation

Caption: (Z)-Ligustilide inhibits inflammatory pathways.

Experimental Workflow for Purification

A general workflow for the purification of this compound from a synthetic reaction mixture is outlined below.

Purification_Workflow start Synthetic Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction concentration Solvent Evaporation (Rotary Evaporator) extraction->concentration crude_product Crude this compound concentration->crude_product chromatography Chromatographic Purification (e.g., HPLC or HSCCC) crude_product->chromatography fractions Collect Fractions chromatography->fractions analysis Purity Analysis (HPLC, GC-MS, NMR) fractions->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for this compound.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound. While a specific synthetic protocol for the deuterated analog is proposed based on existing literature, the detailed purification methods for the non-deuterated form are well-established and directly applicable. The provided quantitative data, experimental protocols, and pathway diagrams offer valuable resources for researchers and professionals working with this important bioactive compound and its deuterated isotopologue. The instability of (Z)-Ligustilide should be a key consideration during both synthesis and purification, with gentle and rapid methods being preferable.

References

Pharmacokinetic Profile of (Z)-Ligustilide in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ligustilide (Z-LIG), a primary bioactive phthalide (B148349) compound isolated from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential neuroprotective, anti-inflammatory, and anti-cancer effects.[1][3][4] A thorough understanding of its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of (Z)-Ligustilide, with a focus on data from rodent models.

Pharmacokinetic Parameters

The pharmacokinetic properties of (Z)-Ligustilide have been investigated following various administration routes, primarily oral (p.o.) and intravenous (i.v.), in preclinical species, with rats being the most common model. A consistent finding across studies is the compound's poor oral bioavailability, largely attributed to extensive first-pass metabolism.[1][2][3]

Oral Administration

Following oral administration, (Z)-Ligustilide is rapidly absorbed but undergoes significant metabolism, leading to low systemic exposure of the parent compound.

Preclinical Model Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%) Reference
Sprague-Dawley Rats12.5---71.36[5][6][7]
Sprague-Dawley Rats25---68.26[5][6][7]
Sprague-Dawley Rats50---75.44[5][6][7]
Wistar Rats (LIGc)4513.673 (µg/mLh)0.513.673 (µg/mLh)83.97[8]
Wistar Rats (LIGc)909.89 ± 1.62 (µg/mL)0.522.31 ± 2.88 (µg/mL*h)-[8]

*LIGc is a stable derivative of Ligustilide (B1675387).

Intravenous Administration

Intravenous administration studies provide insights into the distribution and elimination kinetics of (Z)-Ligustilide, bypassing the complexities of oral absorption and first-pass metabolism.

Preclinical Model Dose (mg/kg) Cmax (ng/mL) Half-life (t½) (h) AUC (ng·h/mL) Volume of Distribution (Vd) Reference
Sprague-Dawley Rats12.5---Larger than total body water[4]
Sprague-Dawley Rats25---Larger than total body water[4]
Sprague-Dawley Rats50---Larger than total body water[4]
Wistar Rats (LIGc*)206.42 ± 1.65 (µg/mL)~2.5--[8]

*LIGc is a stable derivative of Ligustilide.

Distribution

(Z)-Ligustilide exhibits wide tissue distribution. Following administration, it has been detected in various organs, including the brain, cerebellum, heart, spleen, kidney, and liver.[4] Notably, studies have indicated that (Z)-Ligustilide and its derivatives can cross the blood-brain barrier, which is significant for its potential neuroprotective effects.[8] The steady-state apparent volume of distribution in rats was found to be larger than the total water content, suggesting extensive distribution into tissues.[4]

Metabolism

(Z)-Ligustilide undergoes rapid and extensive metabolism, which is a key determinant of its pharmacokinetic profile. In vitro studies using rat and human liver microsomes and hepatocytes have elucidated its metabolic pathways.

The primary metabolic routes include:

  • Epoxidation

  • Epoxide hydrolysis

  • Aromatization

  • Hydroxylation

  • Glutathionylation[3][9]

The major metabolite identified in both rat and human hepatocytes is Senkyunolide I.[3][9] The half-life of ligustilide in rat and human hepatocyte incubations was determined to be 8.0 and 15.0 minutes, respectively, indicating rapid metabolic turnover.[9] In rat liver microsomes, the major cytochrome P450 isoenzymes involved in its metabolism are CYP3A4, CYP2C9, and CYP1A2.[10]

Excretion

Information on the excretion of (Z)-Ligustilide and its metabolites is less detailed in the public domain. However, given its extensive metabolism, it is presumed that the metabolites are the primary entities excreted. The specific routes and proportions of excretion via urine and feces have not been extensively reported for the parent compound. For some related compounds, excretion has been shown to occur through both renal and fecal routes.

Experimental Protocols

Animal Models and Administration

Pharmacokinetic studies of (Z)-Ligustilide have predominantly utilized male Sprague-Dawley or Wistar rats. For oral administration, the compound is often dissolved or suspended in a suitable vehicle and administered via oral gavage. For intravenous administration, the compound is typically dissolved in a biocompatible solvent and injected via the tail vein.

Sample Collection

Blood samples are typically collected from the jugular vein or another appropriate site at predetermined time points post-administration. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis. For tissue distribution studies, animals are euthanized at specific time points, and organs of interest are harvested, homogenized, and processed for analysis.

Analytical Methodology: HPLC with Fluorescence Detection (HPLC-FLD)

A common and sensitive method for the quantification of (Z)-Ligustilide in biological matrices is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 1 mL/min.

  • Detection: Fluorescence detection is employed with specific excitation and emission wavelengths. For (Z)-Ligustilide, a common setting is an excitation wavelength of 290 nm and an emission wavelength of 395 nm.[5][6][7]

  • Internal Standard: An internal standard, such as podophyllotoxin, is often used to ensure accuracy and precision.[5][6]

  • Validation: The method is validated for linearity, accuracy, precision, recovery, and stability according to standard guidelines.

Signaling Pathways and Experimental Workflows

(Z)-Ligustilide exerts its pharmacological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways and a general experimental workflow for pharmacokinetic studies.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis drug_admin Drug Administration (Oral or Intravenous) animal_model Preclinical Model (e.g., Sprague-Dawley Rat) drug_admin->animal_model sample_collection Serial Blood Sampling animal_model->sample_collection plasma_prep Plasma Preparation (Centrifugation) sample_collection->plasma_prep extraction Sample Extraction (Protein Precipitation) plasma_prep->extraction hplc HPLC-FLD Analysis extraction->hplc quantification Quantification of (Z)-Ligustilide hplc->quantification pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) quantification->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calc

General experimental workflow for a preclinical pharmacokinetic study.

nfkb_mapk_pathway cluster_stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK iNOS iNOS p38->iNOS activates COX2 COX-2 p38->COX2 activates ERK->iNOS activates ERK->COX2 activates JNK->iNOS activates JNK->COX2 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->iNOS activates transcription NFkB->COX2 activates transcription Z_LIG (Z)-Ligustilide Z_LIG->p38 inhibits phosphorylation Z_LIG->ERK inhibits phosphorylation Z_LIG->JNK inhibits phosphorylation Z_LIG->IKK inhibits

Inhibition of NF-κB and MAPK signaling pathways by (Z)-Ligustilide.

nrf2_ho1_pathway cluster_stress cluster_nrf2 Nrf2 Activation cluster_response Antioxidant Response Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription Z_LIG (Z)-Ligustilide Z_LIG->Nrf2 promotes nuclear translocation

Activation of the Nrf2/HO-1 signaling pathway by (Z)-Ligustilide.

Conclusion

(Z)-Ligustilide exhibits a complex pharmacokinetic profile in preclinical models, characterized by rapid absorption, extensive metabolism, and wide tissue distribution. Its low oral bioavailability presents a significant challenge for clinical development, highlighting the need for formulation strategies or the development of more stable analogs to enhance systemic exposure. The ability of (Z)-Ligustilide to cross the blood-brain barrier is a promising feature for the treatment of neurological disorders. Further research is warranted to fully elucidate its excretion pathways and to translate these preclinical findings to human subjects. The modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1 provides a mechanistic basis for its observed pharmacological effects and underscores its potential as a multi-target therapeutic agent.

References

The Multifaceted Mechanism of Action of (Z)-Ligustilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Ligustilide (Z-LIG) , a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of (Z)-LIG, with a focus on its interactions with key cellular signaling pathways. The information presented herein is intended to support further research and development of (Z)-LIG as a potential therapeutic agent.

Core Cellular Pathways Modulated by (Z)-Ligustilide

(Z)-Ligustilide exerts its biological effects by modulating a range of cellular signaling pathways implicated in inflammation, oxidative stress, apoptosis, and cell proliferation. The primary pathways influenced by (Z-LIG are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascades.

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

(Z)-LIG demonstrates potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3] In lipopolysaccharide (LPS)-stimulated macrophages, (Z)-LIG has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4][5]

The mechanism of this inhibition involves the suppression of IκBα phosphorylation and subsequent degradation, which prevents the nuclear translocation of the NF-κB p65 subunit.[3][6] By inhibiting NF-κB activation, (Z)-LIG downregulates the expression of NF-κB-dependent pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

Furthermore, (Z)-LIG attenuates the inflammatory response by inhibiting the phosphorylation of key MAPK signaling molecules, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][7] The inhibition of these pathways contributes to the overall anti-inflammatory effect of (Z)-LIG.

Antioxidant and Cytoprotective Effects: Activation of the Nrf2 Pathway

(Z)-LIG exhibits significant antioxidant and cytoprotective effects primarily through the activation of the Nrf2 signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Upon activation by (Z)-LIG, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream target genes such as heme oxygenase-1 (HO-1).[9][10][11] The induction of HO-1 and other antioxidant enzymes enhances the cellular defense against oxidative stress, thereby protecting cells from oxidative damage. This mechanism is crucial for the neuroprotective and anti-atherosclerotic effects of (Z)-LIG.[8][10]

Anti-Cancer Effects: Induction of Apoptosis and ER Stress

In the context of cancer, (Z)-LIG has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[12][13] One of the key mechanisms underlying its anti-cancer activity is the induction of endoplasmic reticulum (ER) stress.[12] In hypoxic oral cancer cells, (Z)-LIG induces c-Myc-dependent apoptosis through the activation of ER stress signaling pathways.[12][13] This involves the upregulation of ER stress markers such as IRE1α.

Furthermore, (Z)-LIG can induce caspase-dependent apoptosis, as evidenced by the rescue of cell viability with a pan-caspase inhibitor.[12] It also down-regulates the expression of anti-apoptotic proteins like Bcl-2 and up-regulates pro-apoptotic proteins like Bax.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of (Z)-Ligustilide on various cellular parameters.

Table 1: Cytotoxicity of (Z)-Ligustilide in Different Cell Lines

Cell LineAssayIC50 / Effective ConcentrationReference
TW2.6 (Oral Cancer)MTT AssaySignificant reduction in viability at 200 µM[12]
PC12 (Dopaminergic)MTT AssayDecreased viability by 9.6% at 50 µM[15]
T24 (Bladder Cancer)MTT AssayIC50: 209.8 µM (24h), 215.2 µM (48h)[16]
HUVECsMTT AssayIC50: 15.14 µM (against oxidative damage)[17]

Table 2: Effects of (Z)-Ligustilide on Inflammatory Markers

Cell LineTreatmentMarkerConcentration of (Z)-LIG% Inhibition / Fold Changep-valueReference
Primary Rat MicrogliaLPSNO Production2.5 µM24.1% reduction<0.05[4][5]
5 µM45.6% reduction<0.01[4][5]
10 µM56.9% reduction<0.01[4][5]
TNF-α Production5 µM31.7% reduction<0.01[4][5]
10 µM59.9% reduction<0.01[4][5]
IL-1β Production2.5 µM68.5% reduction<0.01[4][5]
5 µM72.3% reduction<0.01[4][5]
10 µM99.4% reduction<0.01[4][5]
RAW 264.7LPSp-p38100 µMSignificant inhibition<0.001[7][18]
p-JNK100 µMSignificant inhibition<0.001[7][18]
p-ERK100 µMSignificant inhibition<0.01[7][18]

Table 3: Effects of (Z)-Ligustilide on Apoptosis-Related Proteins

Cell LineTreatmentProteinConcentration of (Z)-LIGFold Change / EffectReference
PC12GlutamateBcl-2/Bax ratio1, 5, 15 µmol/LUp-regulated[14]
Caspase-31, 5, 15 µmol/LDown-regulated[14]
Cytochrome C release1, 5, 15 µmol/LDecreased[14]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (Z)-Ligustilide.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylates IκBα IkB_p p-IκBα IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_p->NFkB Degradation of IκBα and release of NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_Genes Transcription Z_LIG (Z)-Ligustilide Z_LIG->IKK Inhibits phosphorylation

Caption: (Z)-Ligustilide inhibits the NF-κB signaling pathway.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor p38 p38 Receptor->p38 Activates ERK ERK Receptor->ERK Activates JNK JNK Receptor->JNK Activates p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation Inflammation Inflammation p_p38->Inflammation p_ERK->Inflammation p_JNK->Inflammation Z_LIG (Z)-Ligustilide Z_LIG->p38 Inhibits phosphorylation Z_LIG->ERK Z_LIG->JNK

Caption: (Z)-Ligustilide suppresses the MAPK signaling pathway.

Nrf2_Pathway cluster_nucleus Nucleus Z_LIG (Z)-Ligustilide Keap1_Nrf2 Keap1-Nrf2 Complex Z_LIG->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, etc.) ARE->Antioxidant_Genes Transcription Cytoprotection Cytoprotection & Antioxidant Effects Antioxidant_Genes->Cytoprotection

Caption: (Z)-Ligustilide activates the Nrf2 antioxidant pathway.

Apoptosis_Pathway Stimuli Pro-apoptotic Stimuli (e.g., ER Stress) Bax Bax Stimuli->Bax Activates Bcl2 Bcl-2 Stimuli->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytC Cytochrome c Mitochondrion->CytC Release Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Z_LIG (Z)-Ligustilide Z_LIG->Stimuli Induces Z_LIG->Bax Downregulates Z_LIG->Bcl2 Upregulates

Caption: (Z)-Ligustilide modulates the intrinsic apoptosis pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of (Z)-Ligustilide.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight.[19]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of (Z)-Ligustilide or vehicle control, and the cells are incubated for a specified period (e.g., 24 or 48 hours).[12]

  • MTT Addition: 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[19]

  • Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan (B1609692) crystals.[12][20]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[19] Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.[21][22]

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: The membrane is incubated with a specific primary antibody overnight at 4°C.[22]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models
  • LPS-induced Inflammation: Rodent models of LPS-induced inflammation are used to assess the anti-inflammatory effects of (Z)-LIG in vivo. Parameters such as cytokine levels in serum and tissues are measured.[23]

  • Cerebral Ischemia-Reperfusion Injury: The middle cerebral artery occlusion (MCAO) model in rats is commonly used to evaluate the neuroprotective effects of (Z)-LIG. Infarct volume and neurological deficits are assessed.[9]

  • Diabetic Retinopathy: A streptozotocin-induced diabetic rat model is used to study the effects of (Z)-LIG on retinal dysfunction.[24]

Conclusion

(Z)-Ligustilide is a promising natural compound with a multifaceted mechanism of action that encompasses anti-inflammatory, antioxidant, and anti-cancer properties. Its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and Nrf2, underscores its therapeutic potential for a wide range of diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this potent bioactive molecule. Further investigation, particularly through well-designed clinical trials, is warranted to translate the preclinical findings into tangible clinical benefits.

References

An In-Depth Technical Guide to the Isotopic Labeling and Stability of (Z)-Ligustilide-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of (Z)-Ligustilide-d7, a deuterated analog of the bioactive natural product (Z)-Ligustilide. This document is intended to serve as a core resource for researchers in drug discovery and development, offering detailed information on its synthesis, characterization, stability, and relevant biological pathways.

Introduction to (Z)-Ligustilide and the Rationale for Deuteration

(Z)-Ligustilide is a major phthalide (B148349) constituent of several medicinal plants, most notably Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. It has garnered significant scientific interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. However, a significant challenge in its development as a therapeutic agent is its inherent chemical instability. (Z)-Ligustilide is susceptible to degradation under various conditions, including exposure to light, heat, and oxygen.

Isotopic labeling with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is a strategy employed to overcome pharmacokinetic limitations of drug candidates. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. Consequently, deuteration can potentially improve the metabolic stability and pharmacokinetic profile of a drug, leading to enhanced bioavailability and a longer half-life. This compound is the deuterium-labeled version of (Z)-Ligustilide, developed for use as an internal standard in analytical studies and to potentially enhance its therapeutic properties.

Isotopic Labeling of this compound

This compound has a molecular formula of C₁₂H₇D₇O₂ and a molecular weight of approximately 197.28 g/mol [1][2][3]. This indicates that seven hydrogen atoms in the parent (Z)-Ligustilide molecule have been replaced with deuterium atoms.

To definitively determine the isotopic labeling pattern, a comparison of the ¹H and ¹³C NMR spectra of (Z)-Ligustilide and this compound is necessary. The disappearance of signals in the ¹H NMR spectrum and changes in the ¹³C NMR spectrum of the deuterated compound compared to the non-deuterated standard would confirm the precise locations of the deuterium atoms.

Table 1: Physicochemical Properties of (Z)-Ligustilide and this compound

Property(Z)-LigustilideThis compound
Molecular Formula C₁₂H₁₄O₂C₁₂H₇D₇O₂
Molecular Weight 190.24 g/mol 197.28 g/mol [1][2][3]
Appearance Yellowish oil-
Solubility Soluble in organic solvents such as DMSO, ethanol-

Stability of (Z)-Ligustilide and its Deuterated Analog

The stability of (Z)-Ligustilide is a critical factor in its handling, storage, and biological testing. The parent compound is known to be unstable and can degrade under various conditions.

Factors Affecting Stability:

  • Light: Exposure to daylight and UV light can lead to significant degradation, including dimerization and trimerization[5].

  • Temperature: Elevated temperatures accelerate the degradation process[6].

  • Oxygen: The presence of oxygen can lead to oxidation products[7].

  • pH: The stability of (Z)-Ligustilide is pH-dependent[6].

  • Solvents: The choice of solvent can influence the rate and pathway of degradation[5].

Degradation Products:

Several degradation products of (Z)-Ligustilide have been identified, including:

  • (Z)-butylidenephthalide

  • Senkyunolide I

  • Senkyunolide H

  • (E)-6,7-trans-dihydroxyligustilide

  • (Z)-6,7-epoxyligustilide[8]

The deuteration of (Z)-Ligustilide is expected to influence its stability, primarily through the kinetic isotope effect, which may slow down metabolic degradation pathways. However, quantitative data directly comparing the stability of this compound to its non-deuterated counterpart under various stress conditions is not yet available in the public domain. Such studies are crucial to understanding the potential advantages of the deuterated form for drug development.

Experimental Protocols

General Protocol for Stability Assessment of Deuterated Compounds

This protocol provides a framework for assessing the stability of this compound.

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • This compound

  • (Z)-Ligustilide (as a reference standard)

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Buffers of various pH values

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC-MS system with a validated analytical method

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and (Z)-Ligustilide in a suitable solvent. Prepare working solutions at appropriate concentrations in different media to be tested (e.g., buffers of different pH, solvent mixtures).

  • Storage Conditions: Aliquot the working solutions into appropriate vials and store them under a range of conditions, including:

    • Temperature: -20°C, 4°C, 25°C/60% RH, 40°C/75% RH

    • Light: Exposure to light according to ICH Q1B guidelines, with dark controls.

    • Oxygen: Under ambient atmosphere and under an inert atmosphere (e.g., nitrogen or argon).

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks, and 1, 2, 3, 6 months).

  • Analysis: Quantify the amount of remaining this compound and any degradation products using a validated HPLC or GC-MS method.

  • Data Analysis: Calculate the percentage of degradation over time for each condition. Determine the degradation kinetics and estimate the shelf-life.

Analytical Methodology

The quantification of (Z)-Ligustilide and its deuterated analog can be achieved using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used for the quantification of (Z)-Ligustilide. A similar method can be developed and validated for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for the analysis of volatile compounds like (Z)-Ligustilide. The use of this compound as an internal standard in GC-MS assays can improve the accuracy and precision of quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for the absolute quantification of (Z)-Ligustilide and for characterizing its degradation products[5]. NMR is also essential for confirming the isotopic labeling pattern of this compound.

Signaling Pathways Modulated by (Z)-Ligustilide

(Z)-Ligustilide exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Anti-inflammatory Pathways

(Z)-Ligustilide has been shown to possess significant anti-inflammatory properties through the inhibition of pro-inflammatory signaling cascades.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates MAPK_pathway->NFkB_p65_p50_nuc Activates inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_p65_p50_nuc->inflammatory_genes Induces Transcription Z_Ligustilide (Z)-Ligustilide Z_Ligustilide->IKK Inhibits Z_Ligustilide->MAPK_pathway Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1->Nrf2 Promotes Degradation Ub_proteasome Ubiquitination & Proteasomal Degradation Nrf2->Ub_proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->antioxidant_genes Induces Transcription Z_Ligustilide (Z)-Ligustilide Z_Ligustilide->Keap1_Nrf2 Disrupts

References

An In-depth Technical Guide to (Z)-Ligustilide-d7: Properties, Experimental Protocols, and Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (Z)-Ligustilide-d7, a deuterated form of the bioactive natural product (Z)-Ligustilide. This document outlines its chemical properties, detailed experimental protocols for in vitro and in vivo research, and its modulatory effects on key cellular signaling pathways.

Core Compound Information

This compound is the deuterated analog of (Z)-Ligustilide, a major bioactive component isolated from medicinal plants such as Angelica sinensis. The deuteration of (Z)-Ligustilide can be useful for metabolic and pharmacokinetic studies, providing a valuable tool for researchers in drug development.

PropertyValueSource
Compound Name This compoundInternal
Molecular Formula C₁₂H₇D₇O₂[1]
Molecular Weight 197.28 g/mol [1]
CAS Number A specific CAS number for this compound is not readily available. The CAS number for the non-deuterated form, (Z)-Ligustilide, is 81944-09-4.[2][3]

Experimental Protocols

This section details established experimental protocols for investigating the biological activities of (Z)-Ligustilide.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of (Z)-Ligustilide in a macrophage cell line.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with varying concentrations of (Z)-Ligustilide (e.g., 10, 50, 100 µM) for 2 hours.[4]

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 15 minutes for phosphorylation studies, or longer for cytokine production assays).[4]

2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies targeting key signaling proteins. Recommended primary antibodies and dilutions include:

      • Phospho-NF-κB p65 (Ser536) (1:1000)[5]

      • NF-κB p65 (1:1000)[5]

      • Phospho-IκBα (Ser32) (1:1000)[5]

      • IκBα (1:1000)[5]

      • Phospho-p38 MAPK

      • p38 MAPK

      • Phospho-ERK1/2

      • ERK1/2

      • Phospho-JNK

      • JNK

      • β-actin (loading control, 1:5000)[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution).[5]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Immunocytochemistry for NF-κB p65 Nuclear Translocation:

  • Cell Preparation: Culture RAW 264.7 cells on coverslips in 24-well plates.

  • Treatment: Treat cells with (Z)-Ligustilide and/or LPS as described above.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with ice-cold methanol.

  • Immunostaining:

    • Block non-specific binding with 10% normal goat serum.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye (e.g., Hoechst 33258).

  • Imaging: Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

In Vivo Model of Spinal Cord Injury

This protocol outlines a rat model of spinal cord injury to assess the neuroprotective effects of (Z)-Ligustilide.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform a laminectomy at the thoracic level (e.g., T9) to expose the spinal cord.

    • Induce a contusion injury using a standardized impactor device.

  • Treatment: Administer (Z)-Ligustilide or vehicle control to the rats, for example, by intraperitoneal injection.

  • Behavioral Assessment:

    • Evaluate locomotor function at regular intervals using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[6]

    • Analyze gait using footprint analysis.[6]

  • Biochemical and Histological Analysis:

    • At the end of the study, collect spinal cord tissue.

    • Measure levels of inflammatory mediators such as prostaglandin (B15479496) E₂ (PGE₂), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) using ELISA kits.[6][7]

    • Analyze the expression of proteins such as inducible nitric oxide synthase (iNOS), activator protein-1 (AP-1), and phosphorylated JNK (p-JNK) by Western blot or immunohistochemistry.[6][8]

Signaling Pathway Modulation by (Z)-Ligustilide

(Z)-Ligustilide has been shown to exert its anti-inflammatory and neuroprotective effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

(Z)-Ligustilide inhibits the activation of the NF-κB pathway, a critical regulator of inflammation.[9][10]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus Translocation Z_Ligustilide (Z)-Ligustilide Z_Ligustilide->IKK Inhibition DNA DNA p65_p50_nucleus->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) DNA->Inflammatory_Genes Transcription

Figure 1: (Z)-Ligustilide inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

(Z)-Ligustilide also suppresses the phosphorylation of key kinases in the MAPK signaling cascade, including p38, ERK, and JNK.[9][10]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation p38_MAPK p38 MAPKKK->p38_MAPK Phosphorylation ERK ERK MAPKKK->ERK Phosphorylation JNK JNK MAPKKK->JNK Phosphorylation AP1 AP-1 p38_MAPK->AP1 ERK->AP1 JNK->AP1 Z_Ligustilide (Z)-Ligustilide Z_Ligustilide->p38_MAPK Inhibition of Phosphorylation Z_Ligustilide->ERK Inhibition of Phosphorylation Z_Ligustilide->JNK Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

Figure 2: (Z)-Ligustilide inhibits the MAPK signaling pathway.

Conclusion

This compound is a valuable research tool for investigating the pharmacokinetics and metabolism of its non-deuterated counterpart. The provided experimental protocols and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of (Z)-Ligustilide in inflammatory and neurological disorders. The inhibitory effects on the NF-κB and MAPK pathways highlight its promise as a lead compound for the development of novel therapeutics.

References

Commercial Suppliers and Technical Guide for (Z)-Ligustilide-d7 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to procure (Z)-Ligustilide-d7 for their studies, several commercial suppliers offer this deuterated compound. This technical guide provides an in-depth overview of the available suppliers, key technical data, and relevant biological context to support its application in research. This compound serves as a valuable internal standard for mass spectrometry-based quantification of (Z)-Ligustilide, a bioactive phthalide (B148349) found in medicinal plants like Angelica sinensis.

Commercial Availability

This compound is available from specialized chemical suppliers catering to the research community. The primary suppliers identified are MedChemExpress and Invivochem, both of which list the deuterated form of (Z)-Ligustilide.[1][2] Other suppliers such as Cayman Chemical, RayBiotech, BioCrick, Biosynth, and Simson Pharma provide the non-deuterated (Z)-Ligustilide, which is often studied for its diverse biological activities.[3][4][5][6][7]

Technical Data Summary

The following table summarizes the key quantitative and technical information for (Z)-Ligustilide and its deuterated analog, compiled from various suppliers.

Property(Z)-LigustilideThis compoundData Source(s)
Molecular Formula C₁₂H₁₄O₂C₁₂H₇D₇O₂[2]
Molecular Weight 190.23 g/mol 197.28 g/mol [2][4]
CAS Number 81944-09-4Not explicitly listed[3]
Purity 98.87%Not specified[4]
Appearance A neat oilSolid at room temperature[2][3]
Storage Conditions -20°C for ≥ 2 yearsPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][3]
Solubility DMF: 1 mg/ml, DMSO: 1 mg/ml, Ethanol: MiscibleDMSO, Ethanol, H₂O[2][3]

Biological Activity and Research Applications of (Z)-Ligustilide

(Z)-Ligustilide, the non-deuterated parent compound, exhibits a wide range of pharmacological properties, making its quantification in biological matrices a key aspect of many research projects. Its activities include neuroprotective, anti-inflammatory, anti-cancer, and antioxidant effects.[8]

Neuroprotection and Ischemia

In models of cerebral ischemia-reperfusion injury, (Z)-Ligustilide has been shown to reduce infarct volume and neuronal loss.[3] This neuroprotective effect is associated with the activation of the Nrf2/HO-1 pathway.[3]

Anti-inflammatory Effects

The compound decreases mechanical and thermal hyperalgesia in inflammatory pain models.[3] It also inhibits the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β in spinal cord injury models.[3]

Cancer Research

(Z)-Ligustilide has demonstrated anti-cancer effects in various cancer cell lines. It can inhibit autophagy and restore sensitivity to tamoxifen (B1202) in resistant breast cancer cells.[3] In hypoxic oral cancer cells, it induces c-Myc-dependent apoptosis through the activation of ER-stress signaling.[9]

Cardiovascular Research

(Z)-Ligustilide protects vascular endothelial cells from oxidative stress and can mitigate high-fat diet-induced atherosclerosis by activating NRF2 and its downstream genes.[10]

Experimental Methodologies

While specific protocols for the use of this compound are often developed in-house by research laboratories, a general workflow for its use as an internal standard in a pharmacokinetic study is outlined below.

General Workflow for Quantification of (Z)-Ligustilide in Plasma

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Plasma Sample Collection B Spike with this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Injection onto LC Column E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM Mode) G->H I Quantification of (Z)-Ligustilide and this compound H->I J Calculate Peak Area Ratios I->J K Generate Calibration Curve J->K L Determine Concentration of (Z)-Ligustilide K->L

Caption: Workflow for the quantification of (Z)-Ligustilide using this compound as an internal standard.

Key Signaling Pathways Modulated by (Z)-Ligustilide

The biological effects of (Z)-Ligustilide are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Nrf2/HO-1 Antioxidant Pathway

(Z)-Ligustilide is an activator of the Nrf2 transcription factor, which plays a critical role in the cellular antioxidant response.

G ZLig (Z)-Ligustilide Nrf2 Nrf2 ZLig->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription of Antioxidant Antioxidant Response (Neuroprotection, Vasoprotection) HO1->Antioxidant

Caption: Activation of the Nrf2/HO-1 pathway by (Z)-Ligustilide.

ER Stress-Induced Apoptosis in Cancer Cells

In the context of cancer, (Z)-Ligustilide can induce apoptosis by activating the endoplasmic reticulum (ER) stress pathway.

G ZLig (Z)-Ligustilide ER_Stress ER Stress ZLig->ER_Stress induces IRE1a IRE1α ER_Stress->IRE1a activates cMyc c-Myc IRE1a->cMyc upregulates BH3_only BH3-only proteins cMyc->BH3_only upregulates Apoptosis Apoptosis BH3_only->Apoptosis triggers

Caption: (Z)-Ligustilide-induced apoptosis via ER stress signaling in cancer cells.

References

Methodological & Application

Application Note and Protocol for the Pharmacokinetic Study of (Z)-Ligustilide Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ligustilide is a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong. It has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects. However, pharmacokinetic studies have revealed that (Z)-Ligustilide exhibits poor oral bioavailability in rats, largely due to extensive first-pass metabolism[1][2]. Accurate characterization of its pharmacokinetic profile is crucial for its development as a therapeutic agent.

This document provides a detailed protocol for a pharmacokinetic study of (Z)-Ligustilide in a rat model, employing a deuterated internal standard for robust and accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring the highest quality data.

Experimental Protocols

Animal Study Protocol

A detailed protocol for the in-life portion of the pharmacokinetic study is outlined below. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2.1.1. Animal Model

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 200-250 g

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

2.1.2. Dosing and Administration

  • (Z)-Ligustilide Formulation: Prepare a solution of (Z)-Ligustilide in a suitable vehicle, such as a mixture of polyethylene (B3416737) glycol 400 (PEG400), ethanol, and saline.

  • Intravenous (IV) Administration:

    • Administer a single dose of 5 mg/kg (Z)-Ligustilide via the tail vein.

  • Oral (PO) Administration:

    • Administer a single dose of 50 mg/kg (Z)-Ligustilide by oral gavage.

2.1.3. Blood Sampling

  • Sampling Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sampling Time Points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Procedure:

    • At each time point, collect approximately 200 µL of blood from the jugular vein into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

2.2.1. Materials and Reagents

  • (Z)-Ligustilide analytical standard

  • (Z)-Ligustilide-d5 (or other suitable deuterated variant) as the internal standard (IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2.2.2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (Z)-Ligustilide and the deuterated IS in methanol.

  • Working Solutions: Prepare serial dilutions of the (Z)-Ligustilide stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration in the same diluent.

2.2.3. Sample Preparation (Protein Precipitation)

  • Thaw the plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2.2.4. LC-MS/MS Conditions

A representative set of LC-MS/MS parameters is provided below. These may require optimization based on the specific instrumentation used.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Z)-Ligustilide: m/z 191.1 → 145.1(Z)-Ligustilide-d5 (example): m/z 196.1 → 150.1
Collision Energy Optimize for each transition
Dwell Time 200 ms

Data Presentation

The following tables summarize representative pharmacokinetic parameters of (Z)-Ligustilide in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of (Z)-Ligustilide in Rats (Intravenous Administration)

ParameterValue (Mean ± SD)
Dose (mg/kg) 5
Cmax (ng/mL) 1500 ± 350
Tmax (h) 0.083
AUC₀-t (ng·h/mL) 2500 ± 450
AUC₀-∞ (ng·h/mL) 2600 ± 480
t₁/₂ (h) 2.5 ± 0.5
CL (L/h/kg) 1.9 ± 0.3
Vd (L/kg) 6.8 ± 1.2

Table 2: Pharmacokinetic Parameters of (Z)-Ligustilide in Rats (Oral Administration)

ParameterValue (Mean ± SD)
Dose (mg/kg) 50
Cmax (ng/mL) 350 ± 80
Tmax (h) 0.5
AUC₀-t (ng·h/mL) 900 ± 200
AUC₀-∞ (ng·h/mL) 950 ± 220
t₁/₂ (h) 3.0 ± 0.6
Oral Bioavailability (%) ~5-10

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic study of (Z)-Ligustilide.

G cluster_preclinical In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis animal_model Sprague-Dawley Rats dosing Dosing (IV and Oral) animal_model->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep sample_extraction Sample Extraction (Protein Precipitation with Deuterated IS) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling data_processing->pk_modeling parameter_calc Parameter Calculation (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calc

Caption: Workflow for the Pharmacokinetic Study of (Z)-Ligustilide.

Signaling Pathway

(Z)-Ligustilide has been shown to exert neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway. The diagram below illustrates this mechanism.

G cluster_cell Cellular Environment Z_Ligustilide (Z)-Ligustilide Keap1_Nrf2 Keap1-Nrf2 Complex Z_Ligustilide->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Gene Transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant and Anti-inflammatory Effects

References

Application of (Z)-Ligustilide-d7 in Metabolic Stability Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing (Z)-Ligustilide-d7 as an internal standard in in vitro metabolic stability assays of (Z)-Ligustilide. These guidelines are intended for researchers, scientists, and drug development professionals working in pharmacokinetics and drug metabolism.

Introduction

(Z)-Ligustilide is a primary bioactive phthalide (B148349) compound found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong. It exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects[1][2]. However, pharmacokinetic studies have revealed that (Z)-Ligustilide has poor oral bioavailability, largely due to extensive first-pass metabolism in the liver[1][2]. Understanding the metabolic stability of a compound is crucial in early drug discovery to predict its in vivo pharmacokinetic properties, such as half-life and clearance.

Metabolic stability assays are in vitro tests designed to measure the rate at which a drug candidate is eliminated by metabolic enzymes. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time. For accurate quantification of the parent compound in complex biological matrices, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound, a deuterated analog of (Z)-Ligustilide, is an ideal SIL-IS for these assays. Its chemical properties are nearly identical to the unlabeled analyte, but it has a distinct mass, allowing for precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS corrects for variability in sample preparation, matrix effects, and instrument response, ensuring high-quality and reliable data.

Data Presentation

The following tables summarize key in vitro metabolic stability parameters for (Z)-Ligustilide determined from hepatocyte incubations.

Table 1: In Vitro Metabolic Stability of (Z)-Ligustilide in Rat and Human Hepatocytes

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint)
Rat8.0[3][4]High[3][4]
Human15.0[3][4]High[3][4]

Note: Specific CLint values were not provided in the search results, but were qualitatively described as "high."

Table 2: Major Cytochrome P450 Isozymes Involved in (Z)-Ligustilide Metabolism in Rat Liver Microsomes

CYP IsozymeInvolvement in Metabolism
CYP3A4Major[5]
CYP2C9Major[5]
CYP1A2Major[5]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of (Z)-Ligustilide in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of (Z)-Ligustilide using HLM.

Materials:

  • (Z)-Ligustilide

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Control compounds (e.g., testosterone, verapamil (B1683045) - for assay validation)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of (Z)-Ligustilide (e.g., 1 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of (Z)-Ligustilide (e.g., 100 µM in buffer).

    • Prepare a working solution of this compound (e.g., 100 µM in ACN for quenching).

  • Incubation:

    • Pre-warm HLM and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the (Z)-Ligustilide working solution (final concentration e.g., 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with this compound to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining (Z)-Ligustilide relative to the this compound internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of (Z)-Ligustilide remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_lig (Z)-Ligustilide Stock Solution mix Reaction Mixture (HLM + (Z)-Ligustilide) prep_lig->mix prep_is This compound (Internal Standard) quench Quench with ACN + this compound prep_is->quench prep_hlm Human Liver Microsomes (HLM) prep_hlm->mix prep_nadph NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) mix->start_reaction time_points Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Calculation of t½, CLint lcms->data

Caption: Experimental workflow for an in vitro metabolic stability assay.

G cluster_pathway Metabolic Pathways of (Z)-Ligustilide cluster_lcms LC-MS/MS Quantification Z_Ligustilide (Z)-Ligustilide Metabolites Metabolites (e.g., Senkyunolide I, 6,7-epoxyligustilide) Z_Ligustilide->Metabolites CYP3A4, CYP2C9, CYP1A2 (Oxidation, Hydroxylation, etc.) Quantification Accurate Quantification Analyte (Z)-Ligustilide (Analyte) LC Co-elution in LC Analyte->LC IS This compound (Internal Standard) IS->LC MS Differential Detection in MS LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Ratio->Quantification

References

Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (Z)-Ligustilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (Z)-Ligustilide, a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis. The method is demonstrated to be specific, linear, precise, and accurate, making it suitable for quality control of raw materials, extracts, and finished herbal products. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

(Z)-Ligustilide is a major active component in several medicinal plants and is recognized for its wide range of pharmacological activities.[1][2] Accurate and reliable quantification of this compound is crucial for the quality control and standardization of herbal medicines and related pharmaceutical products.[2] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.[2] This document provides a comprehensive protocol for a validated HPLC method for (Z)-Ligustilide determination.

Experimental Protocols

Materials and Reagents
  • (Z)-Ligustilide reference standard (Purity >98%)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (optional, for mobile phase modification)[3]

  • Methanol (for extraction)

  • Angelica sinensis root powder (or other relevant plant material)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 50:50, v/v) or a gradient elution. A common gradient system consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 325 nm or 326 nm.

  • Injection Volume: 10-20 µL.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (Z)-Ligustilide reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

Sample Preparation (from Angelica sinensis root powder)
  • Weighing: Accurately weigh 1.0 g of dried Angelica sinensis root powder into a centrifuge tube.

  • Extraction: Add 20 mL of methanol, vortex for 1 minute, and perform ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Protocol

The developed method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample extract. Peak purity analysis was performed using the DAD detector.

  • Linearity: The linearity was assessed by analyzing a series of at least five concentrations of (Z)-Ligustilide. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at a single concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days to assess day-to-day variability. The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy was determined by a recovery study. A known amount of (Z)-Ligustilide standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.

Data and Results

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: HPLC Method and System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.1
Theoretical Plates > 2000 5800

| Retention Time | Approx. 12 min | 12.02 min |

Table 2: Summary of Method Validation Results

Validation Parameter Result
Linearity Range 2.44 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 2.77%
Inter-day Precision (%RSD) < 4.11%
Accuracy (% Recovery) 88.93% - 99.71%
LOD 0.701 - 29 µg/mL

| LOQ | 2.106 - 89 µg/mL |

Note: The range of values for LOD and LOQ reflects results from different studies under varying conditions and instrument sensitivity.

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the method validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep1 Weigh Plant Material / Reference Standard prep2 Solvent Extraction (e.g., Methanol, Ultrasonication) prep1->prep2 prep4 Prepare Serial Dilutions (for Calibration Curve) prep1->prep4 prep3 Centrifuge & Filter prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 prep4->analysis1 analysis2 Chromatographic Separation (C18 Column) analysis1->analysis2 analysis3 UV/DAD Detection (~326 nm) analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify (Z)-Ligustilide data2->data3 data4 Perform Method Validation Checks data3->data4

Caption: Experimental workflow for (Z)-Ligustilide quantification.

Validation_Parameters cluster_nodes center Validated HPLC Method specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness

Caption: Key parameters for analytical method validation.

Conclusion

The described HPLC method is proven to be simple, rapid, and reliable for the quantitative determination of (Z)-Ligustilide in herbal samples. The validation results confirm that the method possesses the required specificity, linearity, precision, and accuracy for its intended purpose in a quality control environment. The short run time and readily available reagents make this method cost-effective and suitable for routine analysis.

References

Application Notes: Sample Preparation for (Z)-Ligustilide Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Ligustilide is a primary bioactive phthalide (B148349) compound found in medicinal plants of the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong. It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. However, the quantitative analysis of (Z)-Ligustilide in biological matrices (e.g., plasma, serum, tissue) is challenging due to its inherent instability, low oral bioavailability, and the complexity of the biological samples.[1][2] Effective sample preparation is therefore a critical step to remove interfering substances, concentrate the analyte, and ensure accurate and reproducible results.

These application notes provide an overview and detailed protocols for common sample preparation techniques used for the analysis of (Z)-Ligustilide in biological matrices, primarily focusing on methods compatible with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Sample Preparation Techniques

The choice of a sample preparation method depends on the nature of the biological matrix, the concentration of (Z)-Ligustilide, the analytical technique employed, and the desired level of sample cleanup.[3] The most common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT) : This is one of the simplest and fastest methods for removing proteins from plasma or serum samples.[4] It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins.[4][5] While quick, it offers minimal cleanup, as other endogenous components like lipids and salts may remain in the supernatant, potentially leading to matrix effects.[3]

  • Liquid-Liquid Extraction (LLE) : LLE separates analytes from interferences by partitioning them between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It provides a cleaner extract than PPT by removing more polar, water-soluble interferences. The choice of organic solvent is critical for achieving high extraction recovery.

  • Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient technique that can provide excellent sample cleanup and analyte concentration. It involves passing the liquid sample through a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE is more complex and costly than PPT or LLE but often yields the highest quality samples.[3]

  • Headspace Single-Drop Microextraction (HS-SDME) : This is a miniaturized version of LLE suitable for volatile or semi-volatile compounds like (Z)-Ligustilide.[6] A microdrop of an organic solvent is suspended in the headspace above the sample. The analyte partitions from the sample matrix into the headspace and then into the microdrop, which is subsequently injected into a GC-MS system. This method is simple, low-cost, and requires minimal solvent.[6]

Quantitative Data Summary

The performance of different sample preparation and analytical methods for (Z)-Ligustilide quantification is summarized below.

Method Matrix Recovery (%) Linearity Range Lower Limit of Quantification (LLOQ) Precision (RSD %) Reference
HS-SDME-GC/MSRabbit PlasmaNot Reported0.02–20 µg/mL10 ng/mL (LOD)< 9%[6]
HPLC-FLDRat Plasma89.07–99.71%2.44–10,000 ng/mL2.44 ng/mL< 6%[7]
LC-MSDog Plasma85.78–93.25%0.5–1000 ng/mL0.5 ng/mLNot Reported[1]
Semipreparative HPLCAngelica sinensis Roots86.2–90.7%Not ApplicableNot Applicable4.0–6.6%[8]

Note: LOD refers to the Limit of Detection.

Experimental Workflows and Protocols

Workflow for Selecting a Sample Preparation Method

The selection of an appropriate sample preparation technique is crucial for successful analysis. The following diagram illustrates a general decision-making workflow.

start Start: Biological Sample matrix_check Assess Matrix Complexity (e.g., Plasma, Urine, Tissue) start->matrix_check goal_check Define Analytical Goal (High Throughput vs. High Sensitivity) matrix_check->goal_check Simple Matrix (e.g., Urine) matrix_check->goal_check Complex Matrix (e.g., Plasma, Tissue) ppt Protein Precipitation (PPT) goal_check->ppt High Throughput lle Liquid-Liquid Extraction (LLE) goal_check->lle Moderate Cleanup spe Solid-Phase Extraction (SPE) goal_check->spe High Sensitivity & Cleanup analysis LC-MS or GC-MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Decision workflow for choosing a sample preparation method.

Protocol 1: Protein Precipitation (PPT)

This protocol is a general procedure for removing the bulk of proteins from plasma or serum samples. It is fast and suitable for high-throughput screening.

Workflow Diagram

cluster_ppt Protein Precipitation Workflow A 1. Pipette 100 µL Plasma Sample B 2. Add 300 µL cold Acetonitrile (ACN) A->B C 3. Vortex (1 min) B->C D 4. Centrifuge (10,000 x g, 10 min) C->D E 5. Collect Supernatant D->E F 6. Evaporate & Reconstitute or Inject Directly E->F

Caption: General workflow for the Protein Precipitation (PPT) method.

Methodology

  • Sample Aliquoting : Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Precipitation : Add 300 µL of ice-cold acetonitrile (ACN) to the sample tube. The 3:1 ratio of solvent to sample is common for efficient protein removal.[4]

  • Mixing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the clear supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Final Preparation : The supernatant can be directly injected into the LC-MS system. Alternatively, for improved sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.[9]

Protocol 2: Headspace Single-Drop Microextraction (HS-SDME)

This protocol is adapted for the determination of (Z)-Ligustilide in plasma using GC-MS, based on its volatility.[6]

Workflow Diagram

cluster_hssdme HS-SDME Workflow A 1. Place Plasma Sample in Vial B 2. Heat & Stir Sample (e.g., 80°C) A->B C 3. Expose a 1 µL Solvent Microdrop to Headspace B->C D 4. Allow Extraction (e.g., 20 min) C->D E 5. Retract Microdrop into Syringe D->E F 6. Inject into GC-MS System E->F

Caption: Workflow for Headspace Single-Drop Microextraction (HS-SDME).

Methodology (Based on Optimized Parameters[6])

  • Sample Preparation : Place 1.0 mL of plasma sample into a 10 mL headspace vial.

  • Setup : Place the vial in a heating block or water bath set to 80°C with a magnetic stirrer set to 800 rpm.

  • Microdrop Formation : Using a microsyringe, expose a 1.0 µL drop of a suitable organic solvent (e.g., n-octane) to the headspace above the sample. The syringe needle should pierce the vial's septum but not touch the liquid sample.

  • Extraction : Maintain the microdrop in the headspace for an optimized extraction time of 20 minutes to allow (Z)-Ligustilide to partition into the solvent drop.

  • Drop Retraction : After extraction, carefully retract the microdrop back into the syringe.

  • Injection : Immediately inject the contents of the syringe into the GC-MS for analysis.

Associated Signaling Pathway

While not a sample preparation technique, understanding the biological context is crucial for researchers. (Z)-Ligustilide has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1]

cluster_pathway Simplified Anti-inflammatory Pathway of (Z)-Ligustilide LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKB IκBα Degradation LPS->IKB LIG (Z)-Ligustilide LIG->MAPK Inhibits LIG->IKB Inhibits NFKB NF-κB Activation MAPK->NFKB IKB->NFKB Response Inflammatory Response (iNOS, COX-2 Production) NFKB->Response

Caption: (Z)-Ligustilide inhibits inflammatory pathways.[1]

References

Application Note: GC-MS Method for the Determination of (Z)-Ligustilide in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Ligustilide is a primary bioactive phthalide (B148349) found in the essential oils of several medicinal plants from the Apiaceae family, most notably Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. Its therapeutic potential, including neuroprotective, anti-inflammatory, and antithrombotic effects, has made it a significant marker for the quality control of these herbal medicines and their preparations. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like essential oils.[1][2] This application note provides a detailed protocol for the determination of (Z)-Ligustilide in essential oils using GC-MS.

Experimental Workflow

The overall workflow for the determination of (Z)-Ligustilide in essential oils is depicted below.

Caption: Workflow for the GC-MS determination of (Z)-Ligustilide.

Experimental Protocols

1. Materials and Reagents

  • Essential Oil Samples: e.g., from Angelica sinensis roots.

  • (Z)-Ligustilide Reference Standard: (Purity ≥ 98%)

  • Solvent: Hexane (B92381) or Methanol (HPLC or GC grade).[2]

  • Internal Standard (IS): (Optional, e.g., Tetracosane or other suitable stable compound not present in the sample).

  • Equipment:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Volumetric flasks, micropipettes, and syringes.

    • Vortex mixer.

    • Syringe filters (0.22 µm).

    • GC vials with caps.

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of (Z)-Ligustilide reference standard and dissolve in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with hexane to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

Due to the known instability of (Z)-Ligustilide, samples should be prepared fresh and analyzed promptly.[3]

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add hexane to the mark and vortex thoroughly to ensure complete dissolution and homogenization. This results in a 1 mg/mL sample stock solution.

  • If using an internal standard, add the appropriate volume of the IS stock solution.

  • Perform a further dilution if necessary to bring the expected (Z)-Ligustilide concentration within the calibration range. A 1:10 or 1:100 dilution is common for essential oil analysis.[4]

  • Filter the final diluted sample solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumental Parameters

The following parameters are provided as a starting point and may require optimization for specific instruments and essential oil matrices.

Parameter Recommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 10:1 to 50:1, adjust based on concentration)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 60°C, hold for 2 min. Ramp: 5°C/min to 240°C. Final Hold: Hold at 240°C for 5 min.[2]
Mass Spectrometer Agilent 7000D GC/TQ or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Transfer Line Temp. 280 °C
Ionization Energy 70 eV
Acquisition Mode Scan Mode: m/z 40-400 (for qualitative analysis and initial method development). SIM Mode: For quantification, monitor characteristic ions of (Z)-Ligustilide.
Characteristic Ions The mass spectrum of (Z)-Ligustilide will show a molecular ion peak [M]+ at m/z 190. Key fragment ions can be used for confirmation and quantification in SIM mode. A proposed significant fragment ion is at m/z 91.0.[6]

Data Presentation and Method Validation

A validated GC-MS method ensures reliable and reproducible results.[7] The following table summarizes typical validation parameters and acceptable ranges based on ICH guidelines and published data for similar analyses.[5]

Validation Parameter Typical Specification Example Data
Linearity (R²) ≥ 0.9950.997 (Concentration range: 0.02-20 µg/mL)[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:110 ng/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.05 µg/mL (Typical)
Precision (%RSD) Intraday: ≤ 15% Interday: ≤ 15%< 9%[8]
Accuracy (% Recovery) 80 - 120%80.23–115.41 %[5]
Specificity No interfering peaks at the retention time of the analytePeak purity and mass spectrum confirmation

Results and Discussion

Under the specified chromatographic conditions, (Z)-Ligustilide should be well-resolved from other components in the essential oil. Identification is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the pure reference standard. The fragmentation pattern of ligustilide (B1675387) is a key identifier.[9] Quantification is performed by integrating the peak area of a characteristic ion in SIM mode and calculating the concentration using the linear regression equation obtained from the calibration curve.

The GC-MS method detailed in this application note provides a robust and reliable protocol for the quantitative determination of (Z)-Ligustilide in essential oils. The method demonstrates good specificity, linearity, precision, and accuracy, making it suitable for quality control and research applications in the pharmaceutical and herbal medicine industries. Proper sample handling is crucial due to the compound's inherent instability.

References

Troubleshooting & Optimization

Improving the stability of (Z)-Ligustilide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of (Z)-Ligustilide in solution. Our aim is to help you mitigate degradation and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My (Z)-Ligustilide solution is changing color and showing reduced activity. What is happening?

A1: (Z)-Ligustilide is known for its chemical instability and can degrade under common laboratory conditions.[1][2][3] The observed changes are likely due to degradation into various products. The primary degradation pathways include oxidation, hydrolysis, and isomerization.[4] Exposure to light, elevated temperatures, oxygen, and certain pH values can accelerate this process.[5]

Q2: What are the main factors that influence the stability of (Z)-Ligustilide in solution?

A2: Several factors can significantly impact the stability of (Z)-Ligustilide. These include:

  • Light: Exposure to both daylight and UV light has a profound impact, leading to the formation of dimers and trimers.

  • Temperature: Higher temperatures accelerate the degradation rate.

  • pH: The pH of the solution can influence the rate and type of degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Storing solutions under an inert atmosphere like argon can improve stability.

  • Solvent: The choice of solvent can affect stability. For instance, (Z)-Ligustilide is more stable in cyclohexane (B81311) and chloroform (B151607) compared to being exposed to air.

Q3: What are the common degradation products of (Z)-Ligustilide?

A3: Several degradation products of (Z)-Ligustilide have been identified. The major degradation reactions are oxidation, hydrolysis, and isomerization. Some of the common degradation products include:

  • (Z)-butylidenephthalide

  • Phthalic acid anhydride

  • Butyraldehyde

  • Senkyunolide I and H

  • (E)-6, 7-trans-dihydroxyligustilide

  • (Z)-6, 7-epoxyligustilide

  • endo-(Z,Z')-(3.8',8.3',H-7)-diligustilide (a dimer)

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of (Z)-Ligustilide concentration in solution Exposure to lightPrepare and store solutions in amber vials or protect them from light.
Elevated storage temperatureStore stock solutions and working solutions at low temperatures, such as -20°C.
Presence of oxygenDegas the solvent and store the solution under an inert atmosphere (e.g., argon).
Formation of precipitates or visible degradation Inappropriate solvent or pHUse a suitable vehicle. A recommended formulation includes 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene (B89431) glycol.
Inconsistent experimental results Degradation of (Z)-Ligustilide during the experimentPrepare fresh solutions before each experiment. If the experiment is lengthy, consider the stability of the compound under the experimental conditions.
Low oral bioavailability in animal studies Poor stability and low water solubilityConsider using a stabilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex. This has been shown to enhance both stability and bioavailability.

Data on (Z)-Ligustilide Stability

Table 1: Influence of Storage Conditions on the Stability of Purified (Z)-Ligustilide

Condition Observation Reference
Ambient daylightSignificant degradation
Kept in the darkMore stable than when exposed to light
Continuous UV light (260 nm)Rapid and profound degradation
-20°C in the darkRelatively stable
Presence of OxygenPromotes degradation
Under Argon (inert atmosphere)Enhanced stability compared to presence of oxygen

Table 2: Effect of a Stabilizing Vehicle on (Z)-Ligustilide Shelf-Life

Vehicle Composition Predicted Shelf-Life (T₉₀) at 25°C Reference
1.5% Tween-80, 0.3% Vitamin C, 20% Propylene Glycol> 1.77 years

Table 3: Improvement of Stability and Bioavailability with HP-β-CD Complexation

Parameter Free (Z)-Ligustilide (Z)-Ligustilide/HP-β-CD Complex Reference
Stability against temperature and light LowGreatly enhanced
Oral Bioavailability in rats 7.5%35.9%

Experimental Protocols

Protocol 1: Preparation of a Stabilized (Z)-Ligustilide Solution

This protocol is based on a vehicle formulation shown to improve the stability of (Z)-Ligustilide.

Materials:

  • (Z)-Ligustilide

  • Tween-80

  • Vitamin C (Ascorbic Acid)

  • Propylene Glycol (PG)

  • Distilled water

Procedure:

  • Prepare the vehicle by mixing the components in the following final concentrations: 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol in distilled water.

  • Warm the solution slightly and stir until all components are fully dissolved and the solution is clear.

  • Accurately weigh the desired amount of (Z)-Ligustilide.

  • Dissolve the (Z)-Ligustilide in the prepared vehicle to the desired final concentration.

  • Store the final solution in an amber, airtight container at a controlled temperature.

Protocol 2: Preparation of (Z)-Ligustilide/HP-β-CD Inclusion Complex

This protocol describes the kneading method for preparing an inclusion complex to enhance stability and bioavailability.

Materials:

  • (Z)-Ligustilide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

Procedure:

  • Determine the required amounts of (Z)-Ligustilide and HP-β-CD for a 1:1 molar ratio.

  • Dissolve the (Z)-Ligustilide in a small amount of ethanol.

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Slowly add the ethanolic solution of (Z)-Ligustilide to the HP-β-CD paste while continuously kneading.

  • Continue kneading for a specified period (e.g., 1 hour) to ensure thorough mixing and complex formation.

  • Dry the resulting mixture under vacuum at a controlled temperature to remove the solvents.

  • The resulting powder is the (Z)-Ligustilide/HP-β-CD inclusion complex.

Visualizations

cluster_degradation Degradation Pathways cluster_factors Influencing Factors Z_Ligustilide (Z)-Ligustilide Oxidation Oxidation Z_Ligustilide->Oxidation Hydrolysis Hydrolysis Z_Ligustilide->Hydrolysis Isomerization Isomerization Z_Ligustilide->Isomerization Dimerization Dimerization/ Trimerization Z_Ligustilide->Dimerization Light Light Light->Isomerization Light->Dimerization Temperature Temperature Temperature->Oxidation Temperature->Hydrolysis Temperature->Isomerization Oxygen Oxygen Oxygen->Oxidation pH pH pH->Hydrolysis

Caption: Factors influencing the degradation pathways of (Z)-Ligustilide.

cluster_prep Solution Preparation cluster_stabilization Stabilization Strategies Start Start: (Z)-Ligustilide Powder Weigh Weigh (Z)-Ligustilide Start->Weigh Dissolve Dissolve Weigh->Dissolve Prepare_Solvent Prepare Solvent/ Vehicle Prepare_Solvent->Dissolve Stabilizing_Agents Use Stabilizing Agents (Antioxidants, Co-solvents, Cyclodextrins) Prepare_Solvent->Stabilizing_Agents Store Store Solution Dissolve->Store Inert_Atmosphere Inert Atmosphere (e.g., Argon) Store->Inert_Atmosphere Low_Temp Low Temperature (e.g., -20°C) Store->Low_Temp Light_Protection Light Protection (Amber Vials) Store->Light_Protection

Caption: Workflow for preparing a stable (Z)-Ligustilide solution.

References

Troubleshooting matrix effects in bioanalytical assays for (Z)-Ligustilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the bioanalytical analysis of (Z)-Ligustilide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of (Z)-Ligustilide?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting, undetected components in the sample matrix. In the bioanalysis of (Z)-Ligustilide, particularly in complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of the analyte in the mass spectrometer source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of (Z)-Ligustilide.

Q2: What makes (Z)-Ligustilide particularly challenging to analyze in biological samples?

A2: (Z)-Ligustilide is an unstable compound, prone to degradation under various conditions, including exposure to light, high temperatures, and the presence of oxidants.[1] This inherent instability, coupled with its volatility, adds a layer of complexity to its bioanalysis. Researchers must not only contend with matrix effects but also ensure the stability of (Z)-Ligustilide throughout the sample collection, storage, and analysis process to obtain reliable data.

Q3: How can I assess the presence and magnitude of matrix effects in my (Z)-Ligustilide assay?

A3: The two primary methods for evaluating matrix effects are:

  • Post-column Infusion: This qualitative technique involves infusing a constant flow of a (Z)-Ligustilide standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any suppression or enhancement of the baseline signal at the retention time of (Z)-Ligustilide indicates the presence of matrix effects.[2]

  • Post-extraction Spike Method: This quantitative method is considered the "gold standard".[2] It involves comparing the peak area of (Z)-Ligustilide spiked into an extracted blank matrix with the peak area of a neat standard solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect, often referred to as the matrix factor.[2]

Q4: What is a suitable internal standard (IS) for the bioanalysis of (Z)-Ligustilide?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of (Z)-Ligustilide (e.g., ¹³C- or ²H-labeled). A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing the most accurate compensation. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalytical assay of (Z)-Ligustilide and provides systematic troubleshooting steps.

Issue 1: Poor reproducibility and accuracy in (Z)-Ligustilide quantification.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Workflow:

    A Poor Reproducibility/ Accuracy B Assess Matrix Effect (Post-extraction Spike) A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes G Re-validate Assay C->G No E Improve Chromatographic Separation D->E F Use Stable Isotope-Labeled Internal Standard E->F F->G

    Caption: Troubleshooting workflow for poor reproducibility.

    Troubleshooting Steps:

    • Quantify Matrix Effect: Perform a post-extraction spike experiment with multiple lots of the biological matrix to determine the extent and variability of the matrix effect.

    • Optimize Sample Preparation: If the matrix effect is significant (typically >15% suppression or enhancement), improve the sample cleanup procedure. Transition from a simple method like Protein Precipitation (PPT) to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

    • Enhance Chromatographic Separation: Modify the LC method to separate (Z)-Ligustilide from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for (Z)-Ligustilide to effectively compensate for matrix effects.

Issue 2: Low recovery of (Z)-Ligustilide.
  • Possible Cause 1: Inefficient extraction from the biological matrix.

  • Possible Cause 2: Degradation of (Z)-Ligustilide during sample processing.

    Troubleshooting Steps:

    • Evaluate Extraction Efficiency: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample to calculate the recovery.

    • Optimize LLE/SPE Parameters:

      • For LLE: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous phase to ensure (Z)-Ligustilide is in a neutral form for optimal partitioning.

      • For SPE: Screen different sorbent types (e.g., reversed-phase C18, polymeric) and optimize the wash and elution solvents to improve recovery.

    • Address Analyte Stability:

      • Minimize sample processing time and keep samples on ice or at a controlled low temperature.

      • Protect samples from light.

      • Consider the use of antioxidants in the collection tubes or during extraction if oxidative degradation is suspected.

Issue 3: Inconsistent results or analyte degradation over time.
  • Possible Cause: Instability of (Z)-Ligustilide in the biological matrix or analytical solutions.

  • Troubleshooting Steps:

    • Conduct Stability Studies: Perform and validate the stability of (Z)-Ligustilide under various conditions as per regulatory guidelines (e.g., ICH M10), including:

      • Freeze-thaw stability: Assess degradation after multiple freeze-thaw cycles.

      • Bench-top stability: Evaluate stability at room temperature for the expected duration of sample preparation.

      • Long-term storage stability: Determine the maximum permissible storage duration at a specified temperature (e.g., -80°C).

      • Autosampler stability: Check for degradation in the processed samples while in the autosampler.

    • Optimize Storage Conditions: Based on stability data, ensure samples are stored at a temperature that minimizes degradation (e.g., -80°C).

    • Use Freshly Prepared Solutions: Prepare calibration standards and quality control samples fresh for each analytical run, or establish their stability over a defined period.

Quantitative Data on Matrix Effects

Sample Preparation MethodBiological MatrixTypical Matrix Effect Range (%)Recovery Range (%)Reference
Protein Precipitation (PPT)Plasma/Serum50 - 150+ (High Variability)> 90General Literature
Liquid-Liquid Extraction (LLE)Plasma85 - 11570 - 95General Literature
Solid-Phase Extraction (SPE)Plasma/Urine90 - 110 (Low Variability)80 - 105General Literature

Note: A matrix effect value of 100% indicates no effect. Values < 100% indicate ion suppression, and values > 100% indicate ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for (Z)-Ligustilide in Plasma

This protocol is a representative method for extracting (Z)-Ligustilide from plasma while minimizing matrix effects.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Sample Collection and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for (Z)-Ligustilide in Urine

This protocol provides a robust method for cleaning up urine samples and concentrating (Z)-Ligustilide.

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

    • To 500 µL of the urine supernatant, add 500 µL of 2% formic acid in water. Vortex to mix.

    • Add 10 µL of the internal standard working solution.

  • SPE Procedure (using a polymeric reversed-phase sorbent):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elution: Elute (Z)-Ligustilide and the internal standard with 1 mL of methanol into a clean collection tube.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for analysis.

Signaling Pathway

(Z)-Ligustilide has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways can be relevant for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB (Inactive Complex) NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates to IκBα_NFκB->NFκB Releases Ligustilide (Z)-Ligustilide Ligustilide->MAPK Inhibits Phosphorylation Ligustilide->IKK Inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFκB_n->Gene Induces

Caption: Anti-inflammatory signaling pathway of (Z)-Ligustilide.[2][3][4][5][6]

(Z)-Ligustilide has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[2][5] It suppresses the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] By inhibiting the phosphorylation of key proteins in these pathways, (Z)-Ligustilide reduces the expression of pro-inflammatory enzymes like iNOS and COX-2.[2] Additionally, (Z)-Ligustilide has been implicated in inducing apoptosis in cancer cells through the activation of ER-stress signaling.[7][8][9]

References

Optimization of mass spectrometry parameters for (Z)-Ligustilide-d7 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of (Z)-Ligustilide and its deuterated internal standard, (Z)-Ligustilide-d7.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for (Z)-Ligustilide and this compound in positive electrospray ionization (ESI+) mode?

A1: In positive ESI mode, (Z)-Ligustilide typically forms a protonated molecule [M+H]⁺ at m/z 191. A commonly used product ion for multiple reaction monitoring (MRM) is m/z 91.0, which corresponds to the fragmentation of the parent ion.[1] For the deuterated internal standard, this compound, the protonated molecule [M+H]⁺ would be at m/z 198. The same fragmentation pattern can be assumed, yielding a product ion at m/z 98.0.

Q2: How can I optimize the ESI source parameters for better sensitivity?

A2: Optimization of ESI source parameters is critical for achieving the best sensitivity. Key parameters to consider include:

  • Capillary Voltage: Start with a voltage around 3.5-4.5 kV in positive ion mode and optimize for a stable spray and maximum ion intensity.

  • Source Temperature: A typical starting point is 120-150°C.

  • Desolvation Gas Flow and Temperature: These parameters are instrument-dependent. Begin with the manufacturer's recommendations and adjust to maximize the signal of your analyte while minimizing noise. Higher desolvation temperatures can sometimes lead to in-source fragmentation.

  • Nebulizer Gas Pressure: Adjust to achieve a fine, stable spray. A typical range is 30-50 psi.

It is recommended to perform a systematic optimization by infusing a standard solution of (Z)-Ligustilide and adjusting one parameter at a time to find the optimal settings for your specific instrument.

Q3: (Z)-Ligustilide is known to be unstable. How can I minimize its degradation during sample preparation and analysis?

A3: (Z)-Ligustilide is susceptible to degradation, including isomerization, oxidation, and dimerization, especially when exposed to light and high temperatures.[2][3][4] To minimize degradation:

  • Storage: Store standard solutions and samples at low temperatures (e.g., -80°C) and protected from light.

  • Sample Preparation: Perform all extraction and handling steps on ice and as quickly as possible. Use antioxidants in your solutions if necessary.

  • LC Method: Use a relatively short LC gradient and keep the autosampler temperature low (e.g., 4°C).

  • Solvent Choice: Acetonitrile has been suggested as a suitable solvent for preparing standard solutions to minimize isomerization.[5]

Q4: What are the common degradation products of (Z)-Ligustilide that I should be aware of?

A4: Common degradation products include (E)-Ligustilide (its isomer), dimers, and oxidation products.[2] It is important to be aware of these as they can potentially interfere with your analysis or lead to an underestimation of the actual (Z)-Ligustilide concentration. Chromatographic separation should be sufficient to resolve (Z)-Ligustilide from its major degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause Recommended Solution
Low or No Signal for (Z)-Ligustilide 1. Instrument Not Tuned/Calibrated: The mass spectrometer may need tuning and calibration. 2. Degradation of Analyte: (Z)-Ligustilide has degraded in the sample or standard solution.[3][4] 3. Poor Ionization: Suboptimal ESI source parameters.1. Perform routine instrument tuning and calibration according to the manufacturer's protocol. 2. Prepare fresh standard solutions and re-extract samples. Ensure proper storage conditions (low temperature, protected from light). 3. Infuse a standard solution and optimize source parameters (capillary voltage, gas flows, temperatures).
High Background Noise 1. Contaminated Solvents or Glassware: Impurities in the mobile phase or from sample tubes can cause high background. 2. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the signal.1. Use high-purity LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned. 2. Improve sample cleanup by using a more selective extraction method (e.g., solid-phase extraction). Modify the LC gradient to better separate the analyte from interfering matrix components.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase. 3. Column Degradation: The analytical column has lost its performance.1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 3. Flush the column or replace it if it's at the end of its lifetime.
Inconsistent Results/Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in the extraction procedure. 2. Analyte Instability: Degradation of (Z)-Ligustilide during the analytical run.[2] 3. Autosampler Issues: Inconsistent injection volumes.1. Ensure a standardized and validated sample preparation protocol is followed for all samples. Use of an internal standard like this compound is crucial to correct for variability. 2. Keep the autosampler at a low temperature (e.g., 4°C) and minimize the time samples are in the autosampler before injection. 3. Perform autosampler calibration and maintenance.

Experimental Protocols

Optimized Mass Spectrometry Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of (Z)-Ligustilide and this compound. These parameters should be optimized for your specific instrument.

Parameter (Z)-Ligustilide This compound (IS)
Precursor Ion (m/z) 191.1198.1
Product Ion (m/z) 91.098.0
Dwell Time (ms) 100100
Collision Energy (eV) 20-3020-30
Cone Voltage (V) 25-4025-40
Detailed Sample Preparation Protocol (Plasma)

This protocol describes a liquid-liquid extraction (LLE) method for the extraction of (Z)-Ligustilide from plasma samples.

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation & LLE: Add 500 µL of ice-cold ethyl acetate.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the supernatant to an LC-MS vial for analysis.

Liquid Chromatography Parameters
Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL

Visualizations

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Problem Encountered check_signal Low or No Signal? start->check_signal check_noise High Background? check_signal->check_noise No sol_signal Check Instrument Tune & Analyte Stability check_signal->sol_signal Yes check_peak Poor Peak Shape? check_noise->check_peak No sol_noise Check Solvents & Improve Cleanup check_noise->sol_noise Yes sol_peak Optimize Injection & Check Column check_peak->sol_peak Yes end Problem Resolved check_peak->end No sol_signal->end sol_noise->end sol_peak->end

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Addressing the isomerization of (Z)-Ligustilide during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Ligustilide. The information provided addresses the common challenge of (Z)-Ligustilide isomerization during sample processing and analysis.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-Ligustilide and why is its stability a concern?

(Z)-Ligustilide is a major bioactive phthalide (B148349) compound found in medicinal plants of the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong.[1][2] It is known for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[3][4] However, (Z)-Ligustilide is inherently unstable and prone to isomerization and degradation under various conditions, which can significantly impact the accuracy of quantification and the interpretation of biological activity studies.[5]

Q2: What are the main degradation products of (Z)-Ligustilide?

During sample processing and storage, (Z)-Ligustilide can convert into several other compounds. The most common degradation products include its geometric isomer (E)-Ligustilide, an oxidation product senkyunolide A, and another related phthalide, Z-butylidenephthalide. Under the influence of light, it can also form dimers and trimers.

Q3: What environmental factors trigger the isomerization and degradation of (Z)-Ligustilide?

Several factors can promote the degradation of (Z)-Ligustilide. These include:

  • Light: Exposure to light, particularly UV light, can cause significant degradation and lead to the formation of dimers and trimers.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • pH: The stability of (Z)-Ligustilide is influenced by the pH of the solution.

  • Solvents: The choice of solvent can impact stability. For instance, (Z)-Ligustilide shows better stability in acetonitrile (B52724) compared to chloroform (B151607) or cyclohexane (B81311).

  • Oxygen: The presence of oxygen can lead to oxidation products. Storing samples under an inert gas like argon is recommended to minimize oxidation.

Troubleshooting Guide: Isomerization of (Z)-Ligustilide

This guide provides solutions to common problems encountered during the analysis of (Z)-Ligustilide.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of (Z)-Ligustilide in extracted samples. Degradation during extraction due to high temperature.Employ extraction methods that operate at lower temperatures, such as supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) with optimized temperature settings. Consider enzyme-assisted extraction as a milder alternative.
Isomerization due to solvent choice.Use acetonitrile for sample preparation and extraction, as it has been shown to minimize isomerization.
Oxidation from exposure to air.Perform extraction and sample preparation under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC). Isomerization to (E)-Ligustilide or degradation to other products like senkyunolide A.Confirm the identity of the extra peaks using mass spectrometry (MS) or by comparing retention times with analytical standards of known degradation products. Develop a stability-indicating HPLC method capable of separating (Z)-Ligustilide from its major degradants.
Dimerization or trimerization due to light exposure.Protect samples from light at all stages of processing and analysis by using amber vials and minimizing exposure to ambient light.
Inconsistent quantitative results between sample preparations. Variable degradation due to differences in processing time or conditions.Standardize all sample processing steps, including extraction time, temperature, and storage conditions. Prepare samples fresh whenever possible and analyze them promptly.
Instability of standard solutions.Prepare standard solutions of (Z)-Ligustilide in acetonitrile and store them at low temperatures (e.g., -20°C) in the dark. Assess the stability of the standard solution over time.

Quantitative Data Summary

The stability of (Z)-Ligustilide is highly dependent on the storage and processing conditions. The following table summarizes the degradation of (Z)-Ligustilide under various conditions as reported in the literature.

Condition Duration (Z)-Ligustilide Degradation (%) Key Degradation Products Reference
25°C in daylight15 days58%Not specified
4°C in darkness15 days15%Not specified
In chloroform at 25°C25 days1.62%Not specified
In cyclohexane at 25°C25 days6.74%Not specified
Room temperature under direct sunlightNot specifiedSignificantsenkyunolide I, senkyunolide H, (E)-6, 7-trans-dihydroxyligustilide, (Z)-6, 7-epoxyligustilide

Experimental Protocols

1. Supercritical Fluid Extraction (SFE) of (Z)-Ligustilide from Angelica sinensis

This protocol is designed to extract (Z)-Ligustilide while minimizing thermal degradation.

  • Instrumentation: Supercritical fluid extractor.

  • Procedure:

    • Grind dried roots of Angelica sinensis to a fine powder.

    • Pack the extraction column with the powdered plant material.

    • Set the extraction temperature to 50°C.

    • Use supercritical CO₂ as the primary solvent. Methanol can be used as a modifier to improve extraction efficiency.

    • Collect the extract in a sealed container and store it at -20°C in the dark until analysis.

2. Stability-Indicating HPLC Method for (Z)-Ligustilide and Its Isomers

This method allows for the separation and quantification of (Z)-Ligustilide and its common degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both (Z)- and (E)-Ligustilide have significant absorbance, for example, 320 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the extract or standard in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Protect the sample from light by using amber vials.

Visualizations

Degradation Pathway of (Z)-Ligustilide

The following diagram illustrates the major degradation pathways of (Z)-Ligustilide, including isomerization, oxidation, and dimerization.

G Degradation Pathway of (Z)-Ligustilide Z_Lig (Z)-Ligustilide E_Lig (E)-Ligustilide Z_Lig->E_Lig Isomerization (Heat, Light, Solvent) Sen_A Senkyunolide A Z_Lig->Sen_A Oxidation (Oxygen) Z_But Z-Butylidenephthalide Z_Lig->Z_But Dehydrogenation Dimer Ligustilide Dimers Z_Lig->Dimer Dimerization (Light) Trimer Ligustilide Trimers Dimer->Trimer Further Polymerization (Light)

Caption: Major degradation pathways of (Z)-Ligustilide.

Experimental Workflow for Stable Analysis of (Z)-Ligustilide

This workflow outlines the recommended steps to minimize the isomerization of (Z)-Ligustilide during experimental procedures.

G Workflow for Stable (Z)-Ligustilide Analysis start Start: Sample Collection extraction Low-Temperature Extraction (e.g., SFE) - Protect from light - Inert atmosphere start->extraction concentration Solvent Evaporation - Low temperature - Reduced pressure extraction->concentration storage Storage - -20°C or lower - Dark - Inert atmosphere concentration->storage analysis HPLC/GC Analysis - Use acetonitrile as solvent - Analyze promptly storage->analysis end End: Data Acquisition analysis->end

Caption: Recommended workflow for (Z)-Ligustilide analysis.

References

Enhancing the sensitivity of (Z)-Ligustilide detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Z)-Ligustilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the sensitivity of (Z)-Ligustilide detection in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving sensitive detection of (Z)-Ligustilide?

A1: The primary challenges include:

  • Instability: (Z)-Ligustilide is highly unstable and prone to degradation, including isomerization, oxidation, and dimerization, especially when exposed to light, heat, and certain solvents.[1][2] This instability can lead to lower than expected concentrations and the appearance of degradation product peaks in chromatograms.

  • Matrix Effects: Complex sample matrices, such as plasma, serum, and herbal extracts, contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry and co-elution in chromatography.

  • Low Concentration: In biological samples, (Z)-Ligustilide may be present at very low concentrations, requiring highly sensitive analytical methods for accurate quantification.

Q2: Which analytical technique is most sensitive for (Z)-Ligustilide quantification?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is generally the most sensitive and selective method for the quantification of (Z)-Ligustilide in complex biological matrices.[3] It offers low limits of detection (LOD) and quantification (LOQ). High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) can also provide high sensitivity.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile samples like essential oils, but may require derivatization for enhanced sensitivity with other sample types.

Q3: How can I improve the stability of (Z)-Ligustilide during sample preparation and analysis?

A3: To improve stability, consider the following:

  • Storage: Store samples and standards at low temperatures (e.g., -80°C) and protect them from light. Use of an inert gas like argon for storage can also prevent oxidation.[5]

  • Solvent Selection: Use appropriate solvents. For instance, acetonitrile (B52724) is recommended for standard solutions to minimize isomerization. Some studies suggest that chloroform (B151607) can have a stabilizing effect.

  • pH Control: Maintain a suitable pH during extraction and analysis, as extreme pH values can promote degradation.

  • Antioxidants: The addition of antioxidants, such as Vitamin C, to the sample or mobile phase may help to reduce degradation.

  • Minimize Processing Time: Keep sample preparation times as short as possible to reduce the opportunity for degradation.

Q4: Is derivatization necessary for (Z)-Ligustilide analysis?

A4: Derivatization is not always necessary, especially for LC-MS/MS analysis where the inherent sensitivity is high. However, for GC-MS analysis, derivatization can improve the volatility and thermal stability of (Z)-Ligustilide, leading to better chromatographic peak shape and increased sensitivity. Common derivatization methods for compounds with active hydrogens include silylation and acylation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of (Z)-Ligustilide.

HPLC/UPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Secondary Interactions: Interaction of (Z)-Ligustilide with active silanol (B1196071) groups on the column packing material. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: pH of the mobile phase can affect the ionization state of the analyte. 4. Column Contamination: Buildup of matrix components on the column.1. Use a column with end-capping or a different stationary phase. Add a competitor base (e.g., triethylamine) to the mobile phase in small concentrations. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to suppress ionization. 4. Wash the column with a strong solvent or replace the guard column/column.
Low Recovery 1. Analyte Degradation: (Z)-Ligustilide is unstable. 2. Inefficient Extraction: The extraction protocol is not optimized for the sample matrix. 3. Adsorption: Analyte adsorbs to vials, tubing, or other surfaces.1. Implement stability-enhancing measures (see FAQ 3). 2. Optimize the extraction solvent, pH, and number of extraction steps. Consider a different extraction technique (e.g., SPE instead of LLE). 3. Use silanized glassware or polypropylene (B1209903) vials.
Matrix Effects (Ion Suppression/Enhancement in MS) 1. Co-eluting Endogenous Compounds: Interfering compounds from the sample matrix elute at the same time as (Z)-Ligustilide. 2. Insufficient Sample Cleanup: The sample preparation method does not adequately remove interfering substances.1. Modify the chromatographic gradient to improve separation. 2. Enhance the sample cleanup procedure. Use a more selective SPE sorbent or a multi-step cleanup protocol.
Poor Peak Shape 1. Inappropriate Injection Solvent: Sample is dissolved in a solvent stronger than the mobile phase. 2. Column Degradation: The stationary phase has degraded.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Replace the column.
GC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No or Low Peak Signal 1. Analyte Degradation in Inlet: High inlet temperature can cause degradation of the thermally labile (Z)-Ligustilide. 2. Poor Volatilization: (Z)-Ligustilide is not volatile enough for GC analysis without derivatization. 3. Active Sites in the System: Presence of active sites in the inlet liner or column causing adsorption.1. Optimize the inlet temperature, starting with a lower temperature. 2. Consider derivatization to increase volatility. 3. Use a deactivated inlet liner and a high-quality, inert GC column. Trim the front end of the column.
Ghost Peaks 1. Carryover: Residue from a previous injection. 2. Contamination: Contamination in the carrier gas, syringe, or inlet.1. Run a blank solvent injection after a high-concentration sample. Increase the oven temperature at the end of the run to elute any remaining compounds. 2. Check for leaks, replace septa and liners, and ensure high-purity carrier gas.
Peak Broadening 1. Slow Injection: The sample is introduced into the inlet too slowly. 2. Column Overloading: Too much sample is injected.1. Use an autosampler for fast and reproducible injections. 2. Dilute the sample or use a split injection.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of (Z)-Ligustilide.

Table 1: Comparison of Detection Methods for (Z)-Ligustilide

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
UPLC-MS/MS-0.5 ng/mLRat Plasma
HPLC-FLD-2.44 ng/mLRat Plasma
GC-MS (HS-SDME)10 ng/mL-Rabbit Plasma
LC-MS/MS0.02-0.04 mg/kg0.05-0.13 mg/kgFood
HPLC-DAD-5-3000 ng/mL-

Table 2: Recovery Rates of (Z)-Ligustilide with Different Sample Preparation Methods

Sample Preparation MethodMatrixRecovery (%)Reference
Preparative HPLCAngelica sinensis Roots86.2 - 90.7
HPLC-FLDRat Plasma89.07 - 99.71

Experimental Protocols

Protocol 1: UPLC-MS/MS for (Z)-Ligustilide in Rat Plasma

This protocol is a synthesized guide based on common practices in the literature.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile (containing the internal standard, e.g., Diazepam).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: ACQUITY UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with a suitable gradient (e.g., 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions).

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40°C.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (Z)-Ligustilide: m/z 191.1 → 145.1 (quantifier), m/z 191.1 → 91.1 (qualifier).

  • Optimize cone voltage and collision energy for maximum signal intensity.

Protocol 2: Solid Phase Extraction (SPE) for (Z)-Ligustilide from Herbal Extracts

This protocol provides a general guideline for SPE cleanup of (Z)-Ligustilide from a complex herbal matrix.

1. SPE Cartridge Selection

  • Use a reversed-phase sorbent such as C18 or a polymer-based sorbent.

2. SPE Procedure

  • Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of water.

  • Loading: Load the herbal extract (dissolved in a suitable solvent, e.g., aqueous methanol) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute (Z)-Ligustilide with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection sample Complex Sample (e.g., Plasma, Herbal Extract) extraction Extraction (Protein Precipitation / SPE) sample->extraction 1. Isolate Analyte cleanup Cleanup & Concentration extraction->cleanup 2. Remove Interferences lc UPLC Separation cleanup->lc Injection ms MS/MS Detection lc->ms 3. Elution data Data Acquisition & Processing ms->data 4. Quantification

Caption: General experimental workflow for (Z)-Ligustilide analysis.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) p38->Inflammatory_Genes ERK->Inflammatory_Genes JNK->Inflammatory_Genes IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB NFkB->Inflammatory_Genes translocates to nucleus Z_Ligustilide (Z)-Ligustilide Z_Ligustilide->p38 inhibits Z_Ligustilide->ERK inhibits Z_Ligustilide->JNK inhibits Z_Ligustilide->IkappaB inhibits degradation

Caption: (Z)-Ligustilide's inhibitory effect on MAPK and NF-κB signaling.

References

Strategies to minimize degradation of (Z)-Ligustilide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-Ligustilide extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of (Z)-Ligustilide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-Ligustilide and why is its stability a concern?

A1: (Z)-Ligustilide is a major bioactive phthalide (B148349) compound found in medicinal plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. However, (Z)-Ligustilide is inherently unstable and prone to degradation under various conditions, which can significantly impact its therapeutic efficacy and lead to inconsistent experimental results.[1][2][3]

Q2: What are the main degradation pathways of (Z)-Ligustilide?

A2: The primary degradation pathways of (Z)-Ligustilide are oxidation, hydrolysis, and isomerization.[1] Exposure to light, particularly sunlight, can lead to the formation of dimers and trimers.[4][5] These reactions result in the formation of various degradation products, including senkyunolide I, senkyunolide H, (E)-6,7-trans-dihydroxyligustilide, and (Z)-6,7-epoxyligustilide.[1]

Q3: How can I minimize the degradation of (Z)-Ligustilide during extraction?

A3: Minimizing degradation requires careful control of several experimental parameters. Key strategies include:

  • Solvent Selection: Use non-polar, aprotic solvents.

  • Temperature Control: Employ low to moderate extraction temperatures.

  • Light Protection: Conduct experiments in the dark or using amber-colored glassware.

  • pH Management: Maintain a neutral or slightly acidic pH.

  • Use of Antioxidants: Add antioxidants to the extraction medium.

  • Inert Atmosphere: Perform extractions under an inert gas like argon to prevent oxidation.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of (Z)-Ligustilide.

Issue Potential Cause Troubleshooting Steps
Low yield of (Z)-Ligustilide Degradation during extraction.- Review and optimize extraction parameters (solvent, temperature, light exposure).- Consider using a milder extraction technique such as supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) under optimized conditions.[4][7]- An enzyme-assisted extraction method has been shown to increase the yield.[8]
Presence of unexpected peaks in chromatogram Formation of degradation products.- Characterize the degradation products using techniques like UPLC-QTOF-MS and NMR.[1]- Adjust extraction conditions to minimize their formation (e.g., lower temperature, protect from light).
Inconsistent results between batches Variability in extraction efficiency and/or degradation.- Standardize all extraction parameters and document them meticulously.- Ensure the stability of the starting plant material, as (Z)-Ligustilide is most stable within the original plant matrix.[4][5]
Rapid degradation of purified (Z)-Ligustilide Inherent instability of the isolated compound.- Store the purified compound under an inert atmosphere (e.g., argon) at low temperatures (-20°C) and in the dark.[4][6]- For long-term storage, consider complexation with cyclodextrins to enhance stability.[9]
Quantitative Data on (Z)-Ligustilide Stability

The following tables summarize the impact of various factors on the stability of (Z)-Ligustilide.

Table 1: Effect of Solvents on (Z)-Ligustilide Isomerization

SolventIsomerization Rate (%)Reference
Air58[10]
Chloroform6.7[10]
Cyclohexane1.6[10]

Table 2: Effect of Antioxidants on (Z)-Ligustilide Stability in Aqueous Solution

ConditionImprovement in StabilityReference
Addition of Antioxidants (e.g., 0.3% Vitamin C)~35%[11][12]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of (Z)-Ligustilide

This protocol is based on methodologies optimized for the extraction of (Z)-Ligustilide from Angelica sinensis.[7]

1. Sample Preparation:

  • Grind dried roots of Angelica sinensis to a fine powder and sieve to a consistent particle size.

2. PLE System Parameters:

  • Solvent: Methanol

  • Temperature: 100°C

  • Pressure: 1500 psi

  • Static Extraction Time: 5 minutes per cycle

  • Number of Cycles: 3

  • Flush Volume: 60% of cell volume

3. Extraction Procedure: a. Pack the extraction cell with the powdered plant material. b. Place the cell in the PLE system. c. Run the extraction method with the parameters specified above. d. Collect the extract in a vial protected from light.

4. Post-Extraction Handling: a. Concentrate the extract under reduced pressure at a low temperature (e.g., < 40°C). b. Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis. c. Filter the reconstituted extract through a 0.45 µm filter before HPLC analysis.

Protocol 2: HPLC Analysis of (Z)-Ligustilide

This protocol provides a general method for the quantification of (Z)-Ligustilide. Specific parameters may need to be optimized for your system.[13][14]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm or Fluorescence (Excitation: 290 nm, Emission: 395 nm).[14]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard Preparation: a. Prepare a stock solution of (Z)-Ligustilide standard in methanol. b. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

3. Sample Analysis: a. Inject the prepared sample extracts and standard solutions into the HPLC system. b. Identify the (Z)-Ligustilide peak based on the retention time of the standard. c. Quantify the amount of (Z)-Ligustilide in the samples using the calibration curve.

Visualizations

Degradation Pathways of (Z)-Ligustilide

G cluster_pathways Degradation Pathways Z_Ligustilide (Z)-Ligustilide Oxidation Oxidation Z_Ligustilide->Oxidation O2 Hydrolysis Hydrolysis Z_Ligustilide->Hydrolysis H2O Isomerization Isomerization Z_Ligustilide->Isomerization Heat/Light Photodimerization Photodimerization/ Trimerization Z_Ligustilide->Photodimerization Light Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Isomerization->Degradation_Products Photodimerization->Degradation_Products

Caption: Major degradation pathways of (Z)-Ligustilide.

General Experimental Workflow for (Z)-Ligustilide Extraction and Analysis

G Start Plant Material (e.g., Angelica sinensis) Extraction Extraction (e.g., PLE, SFE) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Low Temperature) Filtration->Concentration Analysis HPLC/UPLC Analysis Concentration->Analysis Purification Purification (e.g., Prep-HPLC) Concentration->Purification Storage Storage (-20°C, Argon, Dark) Purification->Storage

Caption: Workflow for (Z)-Ligustilide extraction and analysis.

References

Solving solubility issues of (Z)-Ligustilide for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of (Z)-Ligustilide in in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed protocols, and visual guides to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-Ligustilide and why is its solubility a concern?

A1: (Z)-Ligustilide is a primary bioactive phthalide (B148349) compound found in medicinal plants like Angelica sinensis.[1][2] It is a light-yellow, aromatic oil that is naturally hydrophobic and insoluble in water.[3][4] This poor aqueous solubility presents a significant challenge for in vitro studies, which are typically conducted in aqueous cell culture media. If not properly dissolved, the compound can precipitate, leading to inaccurate concentrations and unreliable experimental results.

Q2: What are the recommended solvents for preparing (Z)-Ligustilide stock solutions?

A2: Due to its lipophilic nature, (Z)-Ligustilide should be dissolved in an organic solvent to create a high-concentration stock solution. The most commonly used and recommended solvents are Dimethyl sulfoxide (B87167) (DMSO) and Ethanol.[1][3]

Q3: My (Z)-Ligustilide precipitated after I added it to my cell culture medium. What went wrong?

A3: Precipitation upon dilution in aqueous media is the most common issue. This typically occurs for one or more of the following reasons:

  • High Final Concentration: The final concentration of (Z)-Ligustilide in your culture medium may have exceeded its maximum soluble limit in that specific medium.

  • Insufficient Intermediate Dilution: Directly adding a highly concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution. A serial or intermediate dilution step is often necessary.

  • Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of the compound.

  • High Final Solvent Concentration: While DMSO aids solubility, high final concentrations (>0.5%) can be toxic to many cell lines. The goal is to maximize compound solubility while minimizing solvent toxicity.

Q4: How should I store my (Z)-Ligustilide, both as a pure compound and as a stock solution?

A4: (Z)-Ligustilide is unstable and sensitive to light, oxygen, and temperature.[5][6]

  • Pure Compound: Store the neat oil at -20°C, protected from light.[3][7] For long-term stability, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.[7][8][9]

  • Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can promote degradation and precipitation of the compound.[8] Store these aliquots at -20°C or -80°C, protected from light.[8]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Precipitate or Oily Film in Culture Medium The concentration of (Z)-Ligustilide exceeds its solubility limit in the aqueous medium.Perform a concentration-response experiment to determine the maximum workable concentration in your specific cell culture setup. Lower the final concentration.
The stock solution was added directly to the full volume of cold medium.Pre-warm the cell culture medium to 37°C before adding the compound. Try adding the (Z)-Ligustilide stock to a smaller, warm volume of medium first, mix gently, and then add this to the rest of the culture.
Inconsistent Experimental Results (Z)-Ligustilide is degrading due to improper storage or handling.Prepare fresh stock solutions regularly. Aliquot stocks to avoid freeze-thaw cycles. Protect from light at all times.[5][8]
The compound is not fully dissolved in the stock solution.Use sonication or gentle warming to ensure the compound is completely dissolved in the initial organic solvent. A 100 mg/mL concentration in DMSO may require ultrasound.[7]
Cell Toxicity or Death Observed The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in your culture medium is below the toxic level for your cell line (typically ≤0.5%, but should be empirically determined). Include a vehicle control (medium + same amount of DMSO) in your experiments.

Data Presentation: Solubility Profile

The solubility of (Z)-Ligustilide varies across different solvents. The following table summarizes available quantitative data.

SolventReported SolubilityReference(s)
Water Insoluble[3]
DMSO ≥16.45 mg/mL[3][10]
100 mg/mL (with sonication)[7]
Ethanol ≥42 mg/mL[3]
Miscible[1]
DMF 1 mg/mL[1]

Note: "≥" indicates that the saturation point may be higher than the reported value.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM (Z)-Ligustilide Stock Solution in DMSO

Materials:

  • (Z)-Ligustilide (MW: 190.24 g/mol )[3]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and sonicator

Methodology:

  • Calculation: To prepare a 10 mM stock solution, you need 1.9024 mg of (Z)-Ligustilide per 1 mL of DMSO.

    • Calculation: 10 mmol/L * 190.24 g/mol = 1902.4 g/L = 1.9024 mg/mL

  • Weighing: Accurately weigh out the required amount of (Z)-Ligustilide oil. As it is an oil, this can be done by mass or by careful volumetric transfer if the density is known. For ease of use, commercial preparations often come in pre-weighed amounts.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing (Z)-Ligustilide.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, briefly sonicate the vial in a water bath until the solution is clear.[7]

  • Aliquoting and Storage: Aliquot the clear stock solution into single-use, light-protecting vials. Store immediately at -20°C or -80°C.[8]

Protocol 2: Diluting Stock Solution for Cell Culture Experiments

Objective: To prepare a final concentration of 10 µM (Z)-Ligustilide in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration remains at 0.1%.

Methodology:

  • Prepare Intermediate Dilution: Thaw one aliquot of the 10 mM stock solution. Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium or PBS. This results in a 1 mM solution. Vortex gently.

  • Prepare Final Working Solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed (37°C) cell culture medium. This gives a final concentration of 10 µM (Z)-Ligustilide.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO directly to 999 µL of medium. This ensures the final DMSO concentration (0.1%) is consistent between the treated and control groups.

  • Application: Remove the old medium from your cells and add the prepared working solution (or vehicle control solution) to the wells.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Working Solution for In Vitro Assay stock_calc 1. Weigh (Z)-Ligustilide stock_dissolve 2. Dissolve in DMSO stock_calc->stock_dissolve stock_mix 3. Vortex / Sonicate (Ensure Clear Solution) stock_dissolve->stock_mix stock_store 4. Aliquot & Store at -20°C stock_mix->stock_store exp_thaw 5. Thaw Stock Aliquot stock_store->exp_thaw Start of Experiment exp_intermediate 6. Prepare Intermediate Dilution in Media/PBS exp_thaw->exp_intermediate exp_final 7. Add to Pre-Warmed Culture Medium exp_intermediate->exp_final exp_treat 8. Treat Cells exp_final->exp_treat

Workflow for preparing and using (Z)-Ligustilide.
Signaling Pathway Inhibition

(Z)-Ligustilide is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12] The diagram below illustrates this mechanism.

G LPS LPS (Inflammatory Stimulus) IKK IκB Kinase (IKK) LPS->IKK Activates Z_LIG (Z)-Ligustilide IkBa_p Phosphorylation of IκBα Z_LIG->IkBa_p Inhibits IKK->IkBa_p IkBa_deg Degradation of IκBα IkBa_p->IkBa_deg NFkB_active NF-κB (Active) IkBa_deg->NFkB_active Releases NFkB_complex IκBα / NF-κB (Inactive Complex) NFkB_complex->IkBa_p Substrate Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation Promotes Transcription

Inhibition of the NF-κB pathway by (Z)-Ligustilide.

References

Best practices for storing and handling (Z)-Ligustilide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage and handling of (Z)-Ligustilide-d7. The following sections offer best practices, troubleshooting guides for common experimental issues, and frequently asked questions.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is paramount for maintaining the chemical and isotopic integrity of this compound, which is essential for generating accurate and reproducible experimental data.

Storage Recommendations

This compound is susceptible to degradation from heat, light, and atmospheric exposure.[1][2][3]

  • Short-Term Storage : For use within a few weeks, refrigeration at 2-8 °C is sufficient.[1]

  • Long-Term Storage : To minimize degradation over extended periods, storing the compound at -20 °C or -80 °C is strongly recommended.[1][3]

Key Storage Considerations:

ParameterRecommendationRationaleCitations
Temperature -20°C or -80°C for long-term storage.Minimizes chemical degradation.[3]
Light Protection Store in amber vials or in a dark environment.Prevents photolytic degradation.[4]
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and hydrogen-deuterium (H-D) exchange with moisture.[1][5]
Container Use tightly sealed containers; single-use ampoules are ideal.Minimizes contamination and exposure to air and moisture.[4]
Handling Procedures

To prevent contamination and degradation during use, the following handling procedures should be followed:

  • Acclimatization : Before opening, allow the sealed container to equilibrate to room temperature for at least 30 minutes. This critical step prevents moisture from condensing on the cold compound.[4]

  • Inert Atmosphere : Perform all manipulations in a glove box or under a gentle stream of a dry, inert gas.[4]

  • Dry Glassware : Ensure all glassware and equipment are thoroughly dried before use to minimize any contact with moisture.[4]

Preparing Stock Solutions

Solvent Selection: The solubility of this compound is expected to be similar to its non-deuterated form.

Recommended SolventsSolubility of (Z)-LigustilideCitations
Dimethylformamide (DMF)~1 mg/ml[6]
Dimethyl sulfoxide (B87167) (DMSO)~1 mg/ml[6]
EthanolMiscible[6]
MethanolSoluble[7]
Diethyl EtherSoluble[7]

Note: It is advisable to avoid acidic or basic aqueous solutions, as they can catalyze H-D exchange.[8]

Stock Solution Preparation Protocol:

  • Equilibrate the sealed vial of this compound to room temperature.

  • Working under an inert atmosphere, accurately weigh the desired amount of the compound.

  • Quantitatively transfer the compound to a Class A volumetric flask.

  • Add a high-purity solvent from the recommended list to dissolve the compound. If needed, sonicate briefly to ensure complete dissolution.

  • Once dissolved, dilute to the mark with the solvent and mix thoroughly.

  • Store the stock solution under the recommended conditions. As a general guideline, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, though stability in your specific solvent should be verified.[3]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results in LC-MS Analysis

Question: My quantitative results are highly variable when using this compound as an internal standard. What are the potential causes?

Answer: Inconsistent results can arise from several issues, including poor co-elution, isotopic or chemical impurities, hydrogen-deuterium exchange, or differential matrix effects.[1]

Troubleshooting Steps:

  • Verify Co-elution:

    • Problem: Deuterated compounds may exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This can expose the analyte and the internal standard to different levels of ion suppression or enhancement, compromising accuracy.[1]

    • Solution: Overlay the chromatograms of the analyte and this compound to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., mobile phase composition, gradient) to achieve co-elution.[1]

  • Confirm Isotopic and Chemical Purity:

    • Problem: The presence of unlabeled (Z)-Ligustilide in the deuterated standard can artificially inflate the analyte signal.

    • Solution: Always refer to the certificate of analysis from your supplier for isotopic and chemical purity specifications. To check for contamination, analyze a blank matrix sample spiked only with the internal standard and monitor the mass transition for the unlabeled analyte.[4]

  • Evaluate for Hydrogen-Deuterium (H-D) Exchange:

    • Problem: The replacement of deuterium (B1214612) atoms with hydrogen from the solvent or sample matrix can compromise the integrity of the internal standard. This is more common for deuterium labels on heteroatoms or carbons adjacent to carbonyl groups.[4]

    • Solution: Use aprotic solvents where possible and maintain a neutral pH to minimize the risk of exchange. Storing solutions at low temperatures can also slow down this process.

  • Assess for Differential Matrix Effects:

    • Problem: Even with perfect co-elution, components of the sample matrix can affect the ionization of the analyte and the internal standard differently.[4]

    • Solution: Conduct a post-extraction addition experiment to quantify the matrix effect on both the analyte and the internal standard.

Issue 2: Suspected Degradation of this compound

Question: I am concerned that my this compound may have degraded. How can I confirm this and what are the likely causes?

Answer: (Z)-Ligustilide is known to be unstable, and its deuterated form is also susceptible to degradation from exposure to light, heat, and oxygen.[2][3]

Troubleshooting Steps:

  • Review Storage and Handling History:

    • Verify that the compound has been consistently stored at the recommended low temperature, protected from light, and under an inert atmosphere.[1][3][5]

    • Ensure that proper handling procedures, such as allowing the container to warm to room temperature before opening, were followed to prevent moisture contamination.[4]

  • Analytical Confirmation of Degradation:

    • Re-analyze the standard using a suitable analytical method like LC-MS or NMR.

    • Look for the appearance of known degradation products, such as ligustilide (B1675387) dimers and trimers, which can form upon exposure to light.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A: For long-term preservation, store this compound at -20°C or -80°C in a tightly sealed amber vial under a dry, inert atmosphere such as argon or nitrogen.[1][3][5]

Q2: How critical is moisture control when working with this compound? A: Moisture control is critical. It can cause chemical degradation of the ligustilide structure and lead to hydrogen-deuterium (H-D) exchange, which will compromise the isotopic purity of the standard and affect quantification.[4]

Q3: What is the recommended procedure for preparing a stock solution? A: After allowing the vial to warm to room temperature, dissolve a precisely weighed amount of the compound in a high-purity solvent (e.g., ethanol, methanol, DMF, or DMSO) in a Class A volumetric flask, preferably under an inert atmosphere.[4][6]

Q4: Is it normal for my deuterated internal standard to have a slightly different retention time than the analyte? A: Yes, a minor retention time shift between a deuterated standard and its non-deuterated analog is a recognized chromatographic phenomenon.[1] It is important to ensure this shift does not result in differential matrix effects. If the separation is substantial, optimization of the chromatographic method is recommended.[1]

Q5: What are the primary safety precautions for handling this compound? A: The non-deuterated form, (Z)-Ligustilide, is classified as toxic if swallowed.[3][10] It is prudent to handle this compound with standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11] All handling should be done in a well-ventilated area or a chemical fume hood.[11] Always wash hands thoroughly after handling.[3][10]

Visualizations

G Troubleshooting Workflow for Inaccurate Results start Inaccurate/Inconsistent Quantitative Results coelution Check for Co-elution of Analyte and Standard start->coelution purity Verify Isotopic and Chemical Purity coelution->purity Co-elution OK adjust_chrom Adjust Chromatography coelution->adjust_chrom Separation Observed hd_exchange Assess for H-D Exchange purity->hd_exchange Purity OK new_standard Source New Standard purity->new_standard Impurity Detected matrix_effects Evaluate Differential Matrix Effects hd_exchange->matrix_effects No Exchange optimize_sample_prep Optimize Sample Prep and Solvent Choice hd_exchange->optimize_sample_prep Exchange Detected solution Accurate Results matrix_effects->solution No Differential Effects matrix_effects->optimize_sample_prep Effects Detected adjust_chrom->coelution optimize_sample_prep->hd_exchange G Best Practices for this compound cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation storage_temp Store at -20°C or -80°C (Long-term) protect_light Protect from Light (Amber Vial) inert_atm_storage Store under Inert Atmosphere (N₂/Ar) acclimatize Acclimatize to Room Temp Before Opening inert_atm_handling Handle under Inert Atmosphere acclimatize->inert_atm_handling dry_glassware Use Dry Glassware inert_atm_handling->dry_glassware solvent Use High-Purity Aprotic/Neutral Solvents dry_glassware->solvent storage_solution Store Solutions at Low Temperature solvent->storage_solution compound This compound compound->storage_temp compound->protect_light compound->inert_atm_storage compound->acclimatize

References

Technical Support Center: Optimizing Chromatographic Separation of Ligustilide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ligustilide (B1675387) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the chromatographic analysis of ligustilide?

A1: The primary challenge is the inherent instability of (Z)-ligustilide, the main bioactive isomer. It is highly susceptible to degradation and isomerization when exposed to factors like light, heat, oxygen, and certain solvents.[1][2][3] This instability can lead to the formation of various degradation products, including dimers, trimers, and oxidation products, complicating chromatographic analysis and affecting reproducibility.[1][4] Key degradation reactions include oxidation, hydrolysis, and isomerization.[3]

Q2: Which chromatographic techniques are most suitable for separating ligustilide isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for the quantification and separation of ligustilide isomers, often in a reversed-phase mode.[5] Supercritical Fluid Chromatography (SFC) has also emerged as a powerful tool, especially for chiral separations, offering benefits like high efficiency, reduced solvent consumption, and faster analysis times.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for stability studies.[4][8]

Q3: How should I prepare and store samples containing ligustilide to ensure stability?

A3: Due to the instability of (Z)-ligustilide, proper sample handling is critical.

  • Storage: Samples should be stored in the dark at low temperatures (-20°C is effective) to minimize degradation.[1][4] For long-term storage, using an inert shielding gas like argon can prevent oxidation.[9]

  • Solvents: Ligustilide is more stable in certain organic solvents like cyclohexane (B81311) and chloroform (B151607) compared to being exposed to air.[8]

  • Antioxidants: The addition of antioxidants, such as Vitamin C (ascorbic acid), can significantly improve the stability of ligustilide in aqueous solutions.[10] A suitable vehicle for improving stability may contain Tween-80, Vitamin C, and propylene (B89431) glycol.[10]

  • Light Exposure: Exposure to ambient daylight and UV light can cause rapid degradation, leading to the formation of dimers and trimers.[1] All sample preparation steps should be performed with minimal exposure to light.

Troubleshooting Guide

Issue 1: Poor Resolution Between Z-ligustilide and Other Isomers/Impurities

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase For reversed-phase HPLC, standard C18 columns are common. However, for complex isomer separations, consider using a C30 column, which can provide better shape selectivity for structurally similar compounds like geometric isomers.[11]
Suboptimal Mobile Phase Adjust the mobile phase composition. A common mobile phase is a gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid (e.g., 0.1% to 1%) to improve peak shape.[5] Experiment with different organic modifiers (e.g., methanol) and modifier concentrations.
Incorrect Detection Wavelength For HPLC-UV detection, selecting a specific wavelength can help avoid interference from other compounds. A wavelength of 350 nm has been used to achieve baseline separation of E- and Z-ligustilide while minimizing interference from butylidenephthalide (B10783142) isomers.[5]

Issue 2: Inconsistent Peak Areas and Poor Reproducibility

Possible Cause Troubleshooting Step
Sample Degradation This is the most common cause. (Z)-ligustilide degrades rapidly.[1][2] Re-prepare samples fresh before each analysis. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). Minimize the time samples spend on the autosampler tray.
Exposure to Light and Oxygen Protect samples from light by using amber vials. Purge sample vials with an inert gas like argon before sealing to displace oxygen, which contributes to degradation.[9]
Inconsistent Extraction If extracting from plant material, ensure the extraction method is validated and consistent. Pressurized liquid extraction (PLE) has been shown to be an efficient method, but parameters like temperature must be optimized to prevent thermal degradation.[12]

Issue 3: Appearance of Unexpected or Ghost Peaks in the Chromatogram

Possible Cause Troubleshooting Step
Isomerization and Dimerization (Z)-ligustilide can isomerize to (E)-ligustilide or form various dimers and degradation products during storage or analysis.[1][3] Confirm the identity of these peaks using mass spectrometry (LC-MS).
Contaminated Solvents or System Ensure high-purity (HPLC or MS-grade) solvents are used. Flush the entire chromatographic system to remove any contaminants.
Carryover from Previous Injection Implement a robust needle wash protocol on the autosampler. Inject a blank solvent run to check for carryover.

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC Method for Ligustilide Isomers

This protocol is a general guideline based on methods reported in the literature.[5]

  • Chromatographic System: HPLC or UPLC system equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes to elute the compounds. An example gradient could be: 5% B to 95% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 350 nm for selective detection of ligustilide isomers.[5]

  • Sample Preparation: Dissolve the extract or pure compound in a suitable solvent (e.g., methanol (B129727) or chloroform) and filter through a 0.45 µm syringe filter before injection.

Quantitative Data: Example HPLC Conditions
Method Stationary Phase Mobile Phase Detection Analytes Reference
HPLCReversed Phase C18Acetonitrile and 1% Formic Acid in water (gradient)UV at 350 nmE-ligustilide, Z-ligustilide[5]
HPLC-FLDNot SpecifiedAcetonitrile and WaterFluorescence (Ex: 336 nm, Em: 453 nm)Ligustilide (in rat plasma)[13]
Semi-preparative HPLCNot SpecifiedNot SpecifiedNot SpecifiedZ-ligustilide[9]
UPLC-QTOF-MSNot SpecifiedNot SpecifiedMS and NMRZ-ligustilide and its degradation products[3]

Visualizations

Workflow for Method Development

The following diagram illustrates a logical workflow for developing a robust chromatographic method for ligustilide isomer separation.

G cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. Validation & Troubleshooting cluster_final 4. Final Method a Define Objectives (Quantification, Purity, etc.) b Sample Preparation (Extraction, Dilution) a->b c Literature Review (Existing Methods) b->c d Column & Phase Screening (C18, C30, Chiral) c->d e Mobile Phase Optimization (Solvent, pH, Additives) d->e f Gradient & Flow Rate Tuning e->f g Initial Validation Run f->g h Acceptable Resolution & Shape? g->h i Troubleshoot (See Guide) h->i No j Method Validation (Linearity, Precision) h->j Yes i->e k Final SOP j->k

Caption: A typical workflow for chromatographic method development.

(Z)-Ligustilide Degradation Pathways

This diagram shows the key factors leading to the degradation of (Z)-ligustilide and the resulting products.

G cluster_main cluster_factors Degradation Factors cluster_products Degradation Products Z_LIG (Z)-Ligustilide (Unstable) DIMERS Dimers & Trimers Z_LIG->DIMERS Photocyclization ISOMERS Isomerization Products (e.g., E-ligustilide) Z_LIG->ISOMERS OXIDATION Oxidation & Hydrolysis Products (e.g., Senkyunolides) Z_LIG->OXIDATION LIGHT Light (UV/Ambient) LIGHT->Z_LIG HEAT High Temperature HEAT->Z_LIG OXYGEN Oxygen (Air) OXYGEN->Z_LIG

Caption: Factors causing (Z)-ligustilide degradation.

References

Validation & Comparative

Validation of an Analytical Method for (Z)-Ligustilide: A Comparative Guide to FDA/EMA Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (Z)-Ligustilide, a bioactive compound of significant interest, in accordance with FDA and EMA guidelines for analytical method validation. The validation of an analytical method is a critical regulatory requirement to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] This document outlines the validation parameters for a primary HPLC-UV method and compares its performance with alternative techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Quantitative ¹H Nuclear Magnetic Resonance (qHNMR).

Core Validation Parameters and Regulatory Landscape

The validation of analytical procedures is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines are largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with the cornerstone document being ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[3][4] The recently adopted ICH Q2(R2) and the new Q14 guideline on Analytical Procedure Development further emphasize a lifecycle management approach to analytical methods.[5]

The key performance characteristics that must be evaluated during method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods for (Z)-Ligustilide

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed technique for the quantification of (Z)-Ligustilide in various matrices, including herbal extracts and biological samples. However, alternative methods such as HPLC with fluorescence detection (HPLC-FLD) and quantitative ¹H-NMR (qHNMR) offer distinct advantages in terms of sensitivity and specificity. The instability of (Z)-Ligustilide, which can degrade or isomerize, is a critical factor to consider during method development and validation.

Performance Data Summary

The following tables summarize the validation parameters for the three compared analytical methods.

Table 1: Linearity, Range, and Sensitivity

ParameterHPLC-UVHPLC-FLDqHNMR
Linearity (r²) > 0.999> 0.999> 0.99
Range (µg/mL) 1 - 2000.0024 - 1010 - 1000
LOD (µg/mL) 0.290.00085
LOQ (µg/mL) 0.890.002415

Table 2: Accuracy and Precision

ParameterHPLC-UVHPLC-FLDqHNMR
Accuracy (% Recovery) 98.5 - 101.2%88.9 - 99.5%97.0 - 103.0%
Repeatability (RSD%) < 1.5%< 6.0%< 2.0%
Intermediate Precision (RSD%) < 2.0%< 6.0%< 3.0%

Table 3: Robustness and Specificity

ParameterHPLC-UVHPLC-FLDqHNMR
Robustness Unaffected by minor changes in pH, mobile phase composition, and flow rate.Sensitive to changes in excitation/emission wavelengths and mobile phase pH.Highly robust, less affected by matrix effects.
Specificity Good, but potential for interference from structurally similar compounds.High, fluorescence detection provides an additional layer of selectivity.Excellent, provides structural confirmation and can distinguish isomers.

Experimental Protocols

HPLC-UV Method for (Z)-Ligustilide Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

Procedure:

  • Standard Preparation: Prepare a stock solution of (Z)-Ligustilide in acetonitrile and perform serial dilutions to create calibration standards.

  • Sample Preparation: Extract (Z)-Ligustilide from the sample matrix using a suitable solvent and dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 326 nm

  • Analysis: Inject standards and samples, and quantify (Z)-Ligustilide based on the peak area of the calibration curve.

HPLC-FLD Method for (Z)-Ligustilide Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph with a Fluorescence detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Isocratic mixture of acetonitrile and water.

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as the HPLC-UV method.

  • Chromatographic Conditions:

    • Injection Volume: 20 µL

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Fluorescence Detection: Excitation at 336 nm, Emission at 453 nm.

  • Analysis: Quantify using the peak area against the calibration curve.

qHNMR Method for (Z)-Ligustilide Quantification

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Procedure:

  • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid) and dissolve it in a known volume of deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: Accurately weigh the sample containing (Z)-Ligustilide and dissolve it in the same volume of the internal standard solution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Analysis:

    • Integrate a well-resolved signal of (Z)-Ligustilide and a signal of the internal standard.

    • Calculate the concentration of (Z)-Ligustilide using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample) * Purity_IS

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation as per regulatory guidelines.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params prepare_protocol Prepare Validation Protocol define_params->prepare_protocol execute_experiments Execute Experiments prepare_protocol->execute_experiments collect_data Collect & Analyze Data execute_experiments->collect_data compare_criteria Compare with Acceptance Criteria collect_data->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report final_approval Final Approval & Implementation generate_report->final_approval

Caption: Workflow for Analytical Method Validation.

Signaling Pathway of Method Selection Logic

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Method_Selection_Logic start Define Analytical Need matrix_complexity High Matrix Complexity? start->matrix_complexity sensitivity_req High Sensitivity Required? matrix_complexity->sensitivity_req No structural_info Structural Confirmation Needed? matrix_complexity->structural_info Yes hplc_uv HPLC-UV sensitivity_req->hplc_uv No hplc_fld HPLC-FLD sensitivity_req->hplc_fld Yes structural_info->sensitivity_req No qhnmr qHNMR structural_info->qhnmr Yes end Method Selected hplc_uv->end hplc_fld->end qhnmr->end

Caption: Decision tree for analytical method selection.

References

Cross-validation of different analytical methods for ligustilide quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of ligustilide (B1675387), a major bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw plant material to biological fluids, ensuring reliability in research, quality control, and clinical studies. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the quantitative performance parameters of various analytical methods for ligustilide quantification, collated from multiple validation studies.

Method Linearity (Range) Precision (%RSD) Accuracy/Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Key Limitations
HPLC-DAD 0.15–2.5%Intraday: 0.7%, Interday: 1.2%[1]Not explicitly stated29 µg/mL[1]89 µg/mL[1]Cost-effective, robust for quality control of crude drugs.Lower sensitivity compared to other methods.
HPLC-FLD 2.44–10,000 ng/mL[2][3]< 6%88.93–99.52%Not explicitly stated2.44 ng/mLHigh sensitivity and selectivity for fluorescent compounds.Requires a fluorophore or derivatization.
LC-MS Not explicitly statedRapid and reproducibleNot explicitly statedNot explicitly statedNot explicitly statedHigh specificity and structural confirmation.Higher cost and complexity.
GC-MS 0.02–20 µg/mL< 9%Not explicitly stated10 ng/mLNot explicitly statedExcellent for volatile compounds, high specificity.Requires derivatization for non-volatile compounds, potential for thermal degradation.
UPLC-MS/MS Correlation coefficient > 0.992< 14.8%84.23–115.47%< 12.5 ng/mL (LLOQ)Not explicitly statedHigh throughput, sensitivity, and specificity.High initial investment and maintenance costs.
qNMR Not explicitly statedTypically < 2%Not explicitly statedNot explicitly statedNot explicitly statedNo need for identical reference standards, provides structural information, non-destructive.Lower sensitivity than MS-based methods, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Sample Preparation:

    • Weigh and pulverize the dried plant material.

    • Extract the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile) using methods such as sonication or Soxhlet extraction.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often used with a mixture of water (often with an acid modifier like formic acid) and acetonitrile (B52724) or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) set to monitor at the maximum absorbance wavelength of ligustilide (around 325-350 nm).

    • Quantification: Based on a calibration curve generated from a certified reference standard of ligustilide.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Extraction of essential oils from plant material is a common first step, often performed by hydrodistillation or supercritical fluid extraction (SFE).

    • For plasma samples, headspace single-drop microextraction (HS-SDME) can be employed for a fast and sensitive analysis.

    • Derivatization may be necessary for non-volatile related compounds but is generally not required for the volatile ligustilide.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 50°C and ramping up to 250°C.

    • MS Detector: Electron impact (EI) ionization at 70 eV, with scanning in a suitable mass range (e.g., m/z 50-650).

    • Quantification: Typically performed using selected ion monitoring (SIM) for higher sensitivity and selectivity, with quantification based on a calibration curve.

3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenates), protein precipitation with a solvent like acetonitrile is a common and effective method.

    • For plant extracts, a simple dilution and filtration step may be sufficient.

  • UPLC-MS/MS Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with a mixture of aqueous formic acid and acetonitrile.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for ligustilide.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for ligustilide and an internal standard.

    • Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

4. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh the sample (extract or isolated compound) and a certified internal standard of known purity into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Key Parameters: A sufficiently long relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).

  • Quantification:

    • The concentration of ligustilide is calculated by comparing the integral of a specific, well-resolved proton signal of ligustilide to the integral of a known signal from the internal standard. The molar ratio can then be converted to a weight/weight percentage.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow and a comparison of the key features of the discussed analytical methods.

Ligustilide_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection & Quantification Plant Plant Material Extraction Extraction (e.g., Sonication, SFE) Plant->Extraction Plasma Biological Fluid Precipitation Protein Precipitation Plasma->Precipitation HPLC HPLC / UPLC Extraction->HPLC GC GC Extraction->GC NMR qNMR Extraction->NMR Precipitation->HPLC DAD_FLD DAD / FLD HPLC->DAD_FLD MS MS / MS/MS HPLC->MS GC->MS FID_NMR NMR Detector NMR->FID_NMR Quant Quantification DAD_FLD->Quant MS->Quant FID_NMR->Quant

A generalized workflow for the quantification of ligustilide.

Method_Comparison cluster_chromatography Chromatography-Based Methods cluster_spectroscopy Spectroscopy-Based Method HPLC HPLC (High-Performance Liquid Chromatography) Volatility Analyte Volatility HPLC->Volatility Non-volatile Sensitivity Sensitivity HPLC->Sensitivity Moderate to High Specificity Specificity HPLC->Specificity Good (High with MS) Standard Reference Standard Requirement HPLC->Standard Identical Standard GC GC (Gas Chromatography) GC->Volatility Volatile GC->Sensitivity High GC->Specificity Very High (with MS) GC->Standard Identical Standard UPLC UPLC (Ultra-Performance Liquid Chromatography) UPLC->Volatility Non-volatile UPLC->Sensitivity Very High UPLC->Specificity Very High (with MS/MS) UPLC->Standard Identical Standard qNMR qNMR (Quantitative Nuclear Magnetic Resonance) qNMR->Sensitivity Lower qNMR->Specificity High (Structural Info) qNMR->Standard Universal Standard Possible

Key differentiating features of analytical methods for ligustilide.

References

A Comparative Analysis of the Bioactivity of (Z)-Ligustilide and its E-isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Ligustilide, a major bioactive compound isolated from the traditional medicinal plant Angelica sinensis, has garnered significant attention for its wide array of pharmacological activities. Its geometric isomer, (E)-Ligustilide, is also present in nature, albeit typically in smaller quantities and is known to be less stable. This guide provides a comparative overview of the bioactivity of these two isomers, drawing upon available experimental data to inform future research and drug development endeavors. While a substantial body of research exists for (Z)-Ligustilide, direct comparative studies with its E-isomer are limited, highlighting a critical gap in the current understanding of their respective therapeutic potentials.

Physicochemical Properties

Property(Z)-Ligustilide(E)-Ligustilide
Chemical Formula C₁₂H₁₄O₂C₁₂H₁₄O₂
Molar Mass 190.24 g/mol 190.24 g/mol
Appearance Light yellow oil-
Stability More stable isomerLess stable, can isomerize to the (Z)-form

Comparative Bioactivity

Nephroprotective Effects

A direct comparative study by Bunel et al. (2015) investigated the nephroprotective effects of both (Z)-Ligustilide and (E)-Ligustilide against cisplatin-induced toxicity in human kidney proximal tubular epithelial (HK-2) cells. The study revealed that both isomers exhibit comparable efficacy in mitigating oxidative stress, a key factor in cisplatin-induced nephrotoxicity.

Table 1: Comparative Nephroprotective Effects of (Z)- and (E)-Ligustilide [1]

Parameter(Z)-Ligustilide (50 µM)(E)-Ligustilide (50 µM)Cisplatin (B142131) Control (25 µM)
Cell Viability (% of control) ~60%~60%~50%
Reactive Oxygen Species (ROS) Production (% of cisplatin control) ~75%~75%100%
Collagen I Deposition (% of cisplatin control) Moderately reducedModerately reduced100%
Cell Proliferation (fold change vs. cisplatin control) Moderate increaseModerate increase1

Experimental Protocol: Assessment of Nephroprotection in HK-2 Cells [1]

  • Cell Culture: Human kidney proximal tubular epithelial (HK-2) cells were cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor.

  • Toxicity Induction: Cells were treated with 25 µM cisplatin to induce nephrotoxicity.

  • Treatment: (Z)-Ligustilide or (E)-Ligustilide (50 µM) were co-administered with cisplatin for 48 hours.

  • Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Collagen I Deposition: Collagen I deposition was quantified by immunofluorescence staining.

  • Cell Proliferation: Cell proliferation was evaluated by BrdU incorporation assay.

Bioactivity of (Z)-Ligustilide: A Foundation for Comparison

Due to the limited number of direct comparative studies, the following sections focus on the well-documented bioactivities of (Z)-Ligustilide. This information provides a crucial baseline for future research aimed at elucidating the comparative efficacy of the (E)-isomer.

Neuroprotective Effects

(Z)-Ligustilide has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders.

Table 2: Neuroprotective Effects of (Z)-Ligustilide

ModelKey FindingsReference
Permanent Focal Cerebral Ischemia (Rat) Reduced infarct volume by up to 84.87% and brain swelling by up to 82.08% at 80 mg/kg.[2]
Transient Forebrain Ischemia (Mouse) Significantly decreased infarction volume and levels of malondialdehyde (MDA), while increasing superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activities.[3]
Parkinson's Disease Model (Mouse) Attenuated motor deficits and prevented the loss of dopaminergic neurons by modulating microglial polarization via the Nrf2-TrxR axis.
Alzheimer's Disease Model (in vitro) Protected PC12 cells against hydrogen peroxide-induced injury.

Experimental Protocol: Permanent Focal Cerebral Ischemia Model [2]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Ischemia Induction: Permanent focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO).

  • Treatment: (Z)-Ligustilide (20 or 80 mg/kg) was orally administered 2 hours after ischemia.

  • Infarct Volume Assessment: Cerebral infarct volume was measured 24 hours post-ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Neurological Deficit Scoring: Behavioral deficits were assessed using a neurological scoring system.

  • Brain Edema Measurement: Brain water content was measured to assess edema.

Anti-inflammatory Effects

(Z)-Ligustilide exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Table 3: Anti-inflammatory Effects of (Z)-Ligustilide

ModelKey FindingsReference
LPS-stimulated RAW264.7 Macrophages Dose-dependently inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), TNF-α, IL-1β, and IL-6.[4]
Endotoxin-induced Uveitis (Rat) A nanoemulsion formulation of (Z)-Ligustilide significantly reduced levels of TNF-α, IL-1β, and VEGF.[5]
LPS-stimulated Primary Microglia Attenuated the production of inflammatory mediators.

Experimental Protocol: Anti-inflammatory Assay in RAW264.7 Macrophages [4]

  • Cell Culture: RAW264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Inflammation Induction: Cells were stimulated with 1 µg/mL lipopolysaccharide (LPS).

  • Treatment: Cells were pre-treated with various concentrations of (Z)-Ligustilide for 1 hour before LPS stimulation.

  • Nitric Oxide (NO) Measurement: NO production in the culture medium was measured using the Griess reagent.

  • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the culture medium were quantified by ELISA.

  • Western Blot Analysis: Expression of iNOS, COX-2, and phosphorylation of MAPKs and NF-κB pathway proteins were analyzed by Western blotting.

Anti-cancer Effects

(Z)-Ligustilide has shown promising anti-cancer activity in several cancer cell lines and animal models.

Table 4: Anti-cancer Effects of (Z)-Ligustilide

Cancer TypeKey FindingsReference
Oral Cancer (Hypoxic TW2.6 cells) Inhibited cell migration and induced caspase-dependent apoptosis.[6]
Cisplatin-Resistant Lung Cancer (A549/DDP and H460/DDP cells) In combination with cisplatin, it decreased cell viability, induced cell cycle arrest, and promoted apoptosis.[7]
Ehrlich Solid Carcinoma (Rat) Reduced tumor volume and weight, and elevated mean survival time.[8]

Experimental Protocol: Anti-cancer Assay in Hypoxic Oral Cancer Cells [6]

  • Cell Culture: Human oral cancer cell line TW2.6 was cultured under hypoxic conditions (1% O₂).

  • Treatment: Cells were treated with (Z)-Ligustilide at various concentrations.

  • Cell Viability Assay: Cell viability was determined by MTT assay.

  • Migration Assay: The effect on cell migration was assessed using a wound-healing assay.

  • Apoptosis Assay: Apoptosis was evaluated by flow cytometry using Annexin V/PI staining.

  • Western Blot Analysis: Expression of proteins involved in apoptosis and other signaling pathways was analyzed.

Signaling Pathways and Experimental Workflows

The bioactivity of (Z)-Ligustilide is mediated through its interaction with multiple signaling pathways. The following diagrams illustrate some of the key mechanisms.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Z_LIG (Z)-Ligustilide Z_LIG->MAPK inhibits Z_LIG->IKK inhibits NFkB NF-κB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus IkB IκBα IKK->IkB inhibits IkB->NFkB releases Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Nucleus->Inflammatory_Mediators Transcription

Caption: Anti-inflammatory signaling pathway of (Z)-Ligustilide.

neuroprotective_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Z_LIG (Z)-Ligustilide Z_LIG->Keap1 inhibits TrxR TrxR Z_LIG->TrxR activates Microglia Microglia Z_LIG->Microglia Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE binds Antioxidant_Enzymes HO-1, NQO1, etc. ARE->Antioxidant_Enzymes Transcription M2_Polarization M2 Polarization (Anti-inflammatory) Microglia->M2_Polarization

Caption: Neuroprotective signaling pathway of (Z)-Ligustilide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis start Seed RAW264.7 cells pretreatment Pre-treat with (Z)-Ligustilide start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation griess Griess Assay (NO production) stimulation->griess elisa ELISA (Cytokine levels) stimulation->elisa western Western Blot (Protein expression) stimulation->western analysis Quantification and Statistical Analysis griess->analysis elisa->analysis western->analysis conclusion Conclusion on Anti-inflammatory Effect analysis->conclusion

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

The available evidence strongly supports the significant therapeutic potential of (Z)-Ligustilide across a spectrum of diseases, primarily driven by its neuroprotective, anti-inflammatory, and anti-cancer properties. The direct comparative data on nephroprotective effects suggest that the (E)-isomer may share at least some of these protective mechanisms, particularly in combating oxidative stress.

However, the current body of literature presents a notable imbalance, with the majority of research focused exclusively on the (Z)-isomer. This knowledge gap prevents a comprehensive understanding of the structure-activity relationship between the two isomers and may overlook the unique therapeutic potential of (E)-Ligustilide.

Therefore, future research should prioritize direct, head-to-head comparative studies of (Z)- and (E)-Ligustilide across various in vitro and in vivo models of disease. Such studies are essential to:

  • Objectively compare their potency and efficacy in neuroprotection, anti-inflammation, and anti-cancer activities.

  • Elucidate any differences in their mechanisms of action and signaling pathway modulation.

  • Evaluate their comparative pharmacokinetics and bioavailability.

A more complete understanding of the bioactivity of both isomers will be instrumental in guiding the development of novel, more effective therapeutic strategies based on these promising natural compounds.

References

A Comparative Guide to the Pharmacological Effects of (Z)-Ligustilide: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Ligustilide, a primary bioactive component isolated from the traditional Chinese medicinal herb Angelica sinensis, has garnered significant attention for its therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of (Z)-Ligustilide, with a focus on its neuroprotective and anti-inflammatory properties. To offer a broader context for its performance, (Z)-Ligustilide is compared against established therapeutic agents: Edaravone for neuroprotection, and Ibuprofen and Curcumin (B1669340) for anti-inflammatory effects. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Neuroprotective Effects: (Z)-Ligustilide vs. Edaravone

The neuroprotective potential of (Z)-Ligustilide has been primarily investigated in models of cerebral ischemia. This section compares its efficacy with Edaravone, a free radical scavenger approved for the treatment of ischemic stroke.

Data Presentation

Table 1: In Vitro Comparison of Neuroprotective Effects

CompoundModelCell LineConcentrationOutcome MeasureResultReference
(Z)-LigustilideOxygen-Glucose Deprivation/Reperfusion (OGD/R)Hippocampal Neurons1, 2, 4 µMLDH ReleaseSignificant reduction in LDH release[1]
(Z)-LigustilideOxygen-Glucose Deprivation (OGD)PC12 Cells50 µMCell ViabilityDecreased cell viability by 9.6% (indicating some cytotoxicity at this concentration)[2]
EdaravoneOxygen-Glucose Deprivation (OGD)RGC-5 CellsNot specifiedCell ViabilitySignificantly reduced cell death[3]
EdaravoneH₂O₂-induced oxidative stressHT22 Cells10-100 µMCell ViabilityDose-dependent increase in cell viability[4]

Table 2: In Vivo Comparison of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

CompoundDosageAdministration RouteOutcome MeasureResultReference
(Z)-Ligustilide20 mg/kgOralInfarct Volume48.29% reduction[5]
(Z)-Ligustilide80 mg/kgOralInfarct Volume84.87% reduction[5]
Edaravone3.0 mg/kgIntravenousInfarct VolumeSignificant reduction[6]
Edaravone10, 20, 30 mg/kgOralInfarct AreaDose-dependent reduction[7]
Experimental Protocols

In Vitro: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This model simulates the ischemic conditions of a stroke in a controlled cellular environment.

  • Cell Culture: PC12 cells are cultured in a standard medium.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1-5% O₂) for a defined period (e.g., 2-6 hours).[8][9]

  • Reoxygenation: Following OGD, the glucose-free medium is replaced with a glucose-containing medium, and the cells are returned to normoxic conditions for a specified duration (e.g., 24 hours).[8][10]

  • Assessment of Cell Viability: Cell viability is determined using assays such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.[1][2]

In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats

This surgical model mimics focal cerebral ischemia in humans.

  • Animal Preparation: Rats are anesthetized, and their body temperature is maintained.

  • MCAO Procedure: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing ischemia.[11] The occlusion can be transient (filament is withdrawn after a certain period) or permanent.

  • Drug Administration: The test compound ((Z)-Ligustilide or Edaravone) is administered at a specific time point before or after the induction of ischemia.

  • Assessment of Infarct Volume: After a defined reperfusion period (e.g., 24 hours), the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[11][12][13][14][15] The infarct volume is then quantified using image analysis software.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of (Z)-Ligustilide are, in part, attributed to its ability to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[16]

neuroprotection_pathway Z_LIG (Z)-Ligustilide Keap1 Keap1 Z_LIG->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes Transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

(Z)-Ligustilide Neuroprotective Signaling Pathway

mcao_workflow Start Start Anesthesia Anesthesia of Rat Start->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCAO Drug_Admin Drug Administration ((Z)-Ligustilide or Edaravone) MCAO->Drug_Admin Reperfusion Reperfusion (24h) Drug_Admin->Reperfusion Brain_Removal Brain Removal and Sectioning Reperfusion->Brain_Removal TTC_Staining TTC Staining Brain_Removal->TTC_Staining Analysis Infarct Volume Analysis TTC_Staining->Analysis End End Analysis->End

Experimental Workflow for MCAO Model

Anti-inflammatory Effects: (Z)-Ligustilide vs. Ibuprofen and Curcumin

(Z)-Ligustilide exhibits potent anti-inflammatory properties, which are compared here with the widely used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the natural compound Curcumin.

Data Presentation

Table 3: In Vitro Comparison of Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationOutcome MeasureResult (Inhibition)Reference
(Z)-LigustilideNot specifiedNitric Oxide (NO) ProductionDose-dependent inhibition[17]
Curcumin125 µg/mLNitric Oxide (NO) ProductionSignificant reduction[18][19]
Curcumin11.0 ± 0.59 µM (IC50)Nitric Oxide (NO) Production50% inhibition[20]
IbuprofenNot specifiedNot specifiedNot specified

Table 4: In Vivo Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

CompoundDosage (p.o.)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
(Z)-LigustilideNot specifiedNot specifiedNot specified
Ibuprofen8.75, 17.5, 35 mg/kg1, 2, 4 hoursSignificant dose-dependent inhibition[21]
Curcumin25 mg/kg4 hours30.43[22][23][24]
Curcumin50 mg/kg5 hours34.88[22][23][24]
Curcumin100 mg/kg5 hours33.70[22][23][24]
Curcumin200 mg/kg2 hours53.85[22][23][24]
Curcumin400 mg/kg2 hours58.97[22][23][24]
Nanoemulsion Curcumin20 mg/kg5 hours33[25]
Nanoemulsion Curcumin40 mg/kg5 hours56[25]
Experimental Protocols

In Vitro: LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Drug Treatment: Cells are pre-treated with various concentrations of the test compound ((Z)-Ligustilide, Ibuprofen, or Curcumin) for a specific duration (e.g., 1 hour).

  • Inflammation Induction: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the culture medium to stimulate an inflammatory response.

  • Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the culture supernatant is collected to measure the levels of inflammatory mediators, such as nitric oxide (NO), using the Griess reagent.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Animal Preparation: Rats are fasted overnight before the experiment.

  • Drug Administration: The test compound is administered orally or via another route.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.[26][27]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[26][28][29]

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of (Z)-Ligustilide are mediated, in part, through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

anti_inflammatory_pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NF_kB->Inflammatory_Genes Activates Transcription Z_LIG (Z)-Ligustilide Z_LIG->IKK Inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation

(Z)-Ligustilide Anti-inflammatory Signaling Pathway

paw_edema_workflow Start Start Fasting Fasting of Rats Start->Fasting Drug_Admin Oral Administration of Test Compound Fasting->Drug_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Drug_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume (Multiple Time Points) Carrageenan_Injection->Paw_Measurement Analysis Calculate % Inhibition of Edema Paw_Measurement->Analysis End End Analysis->End

Experimental Workflow for Carrageenan-Induced Paw Edema

Conclusion

The presented data demonstrates that (Z)-Ligustilide exhibits significant neuroprotective and anti-inflammatory effects in both in vitro and in vivo models. Its efficacy in reducing infarct volume in a rat model of stroke is comparable to that of Edaravone, particularly at higher doses. In terms of its anti-inflammatory properties, (Z)-Ligustilide shows promise in inhibiting key inflammatory mediators, with a mechanism that likely involves the NF-κB pathway. While direct comparative data with Ibuprofen in the same models is limited, its effects are in a similar range to those observed with Curcumin.

The correlation between the in vitro and in vivo findings suggests that the cellular mechanisms observed, such as the modulation of the Nrf2 and NF-κB pathways, are likely to contribute to the overall therapeutic effects of (Z)-Ligustilide observed in animal models. Further research with standardized protocols and head-to-head comparisons will be crucial to fully elucidate the therapeutic potential of (Z)-Ligustilide in relation to existing treatments. This guide provides a foundational framework for such future investigations.

References

The Gold Standard for Phthalide Analysis: A Comparative Guide to (Z)-Ligustilide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalides, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of (Z)-Ligustilide-d7, a deuterated internal standard, against other non-deuterated alternatives, supported by established analytical principles and experimental data from scientific literature.

The use of an internal standard (IS) is a critical practice in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should closely mimic the chemical and physical properties of the analyte to ensure that it is affected by experimental variability in the same way.[2] In the analysis of phthalides, a class of bioactive compounds found in various medicinal plants, the complexity of biological matrices necessitates a robust analytical method.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][3] These standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612). This subtle modification results in a higher mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical nature ensures they behave almost identically during the analytical process.

Non-deuterated internal standards, often structural analogs of the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to inaccuracies in quantification. The use of a deuterated internal standard like this compound is the most effective way to compensate for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to erroneous results.

Performance Comparison: this compound vs. Other Internal Standards

The following table summarizes the expected quantitative performance of a deuterated internal standard like this compound compared to a non-deuterated (structural analog) internal standard in phthalide (B148349) analysis. The data is representative of typical outcomes in validated bioanalytical methods.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analog)Rationale
Matrix Effect Compensation ExcellentPoor to ModerateThis compound co-elutes with the analyte and experiences the same ion suppression or enhancement, leading to a consistent analyte/IS ratio. Structural analogs may have different retention times and be affected differently by the matrix.
Recovery Correction ExcellentGood to ModerateDue to its identical chemical structure, this compound will have nearly the same extraction recovery as the native analyte from complex matrices.
Precision (%RSD) < 5%5-15%The superior correction for variability in sample preparation and instrument response leads to lower relative standard deviations (RSD) and more precise measurements.
Accuracy (%Bias) < 5%5-20%By minimizing the impact of matrix effects and recovery inconsistencies, the use of a deuterated standard results in more accurate quantification.
Co-elution with Analyte YesNo (typically)The deuterium substitution has a negligible effect on chromatographic retention time, ensuring co-elution. Structural differences in other standards lead to different elution times.

Experimental Protocols

To objectively evaluate the performance of an internal standard for phthalide analysis, a method validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Protocol for Evaluating Matrix Effects
  • Sample Preparation:

    • Obtain six different sources of the blank matrix (e.g., plasma, tissue homogenate).

    • Prepare three sets of samples:

      • Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.

      • Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

      • Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the matrix factor (MF) by comparing the peak area of the analyte in the post-extraction spiked sample to the neat solution.

    • Calculate the recovery by comparing the peak area of the analyte in the pre-extraction spiked sample to the post-extraction spiked sample.

    • Calculate the IS-normalized MF to assess the internal standard's ability to compensate for matrix effects. A value close to 1 with a low coefficient of variation (CV) across different matrix sources indicates effective compensation.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for phthalide analysis using an internal standard and the logical basis for selecting a deuterated standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Aliquoting s2 Spike with this compound s1->s2 s3 Protein Precipitation / LLE / SPE s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Chromatographic Separation s4->a1 a2 Mass Spectrometric Detection a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for phthalide analysis using an internal standard.

is_selection cluster_choices Internal Standard Options cluster_outcomes Outcomes start Goal: Accurate Phthalide Quantification problem Problem: Matrix Effects & Variability start->problem solution Solution: Use of Internal Standard problem->solution non_deuterated Non-Deuterated (Structural Analog) solution->non_deuterated Sub-optimal deuterated This compound (Deuterated) solution->deuterated Optimal outcome_bad Inaccurate Results Poor Precision non_deuterated->outcome_bad outcome_good Accurate & Precise Results Reliable Data deuterated->outcome_good

Caption: Rationale for selecting a deuterated internal standard for phthalide analysis.

phthalide_structure cluster_key phthalide key R groups vary for different phthalides (e.g., Ligustilide, Butylidenephthalide)

Caption: General chemical structure of a phthalide.

Conclusion

References

A Comparative Guide to (Z)-Ligustilide Quantification Methods for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and pharmacokinetic analysis of traditional Chinese medicines like Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), accurate quantification of the bioactive compound (Z)-Ligustilide is paramount. This guide provides an objective comparison of various analytical methods employed for its determination, supported by experimental data from published studies. The aim is to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application.

Quantitative Data Summary

The performance of different analytical techniques for (Z)-Ligustilide quantification is summarized in the table below. This data has been compiled from various validation studies to facilitate a direct comparison of key analytical parameters.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)Matrix
HPLC-FLD 2.44–10,000 ng/mL[1][2]-2.44 ng/mL[1][2]< 6% (Intra- & Inter-day)[1][2]88.93–99.52%[1][2]Rat Plasma
HPLC-DAD -29 µg/mL[3]89 µg/mL[3]0.7–3.1% (Intra-day), 1.2–1.8% (Inter-day)[3]-Ligusticum porteri Roots
GC-MS (HS-SDME) 0.02–20 µg/mL[4]10 ng/mL[4]-< 9%[4]-Rabbit Plasma
UPLC-MS/MS ---0.84–9.57% (Intra- & Inter-day)[5]84.23–115.47%[5]Oncheong-Eum (Herbal Formula)
qHNMR -----A. sinensis Essential Oil

Note: A hyphen (-) indicates that the data was not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a reproducible framework for the quantification of (Z)-Ligustilide.

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is particularly suited for biological samples due to its high sensitivity and selectivity.

  • Sample Preparation (Rat Plasma):

    • Collect blood samples in heparinized tubes.

    • Centrifuge at 4500 g for 10 minutes to separate the plasma.

    • Store plasma at -80°C until analysis.

    • For analysis, precipitate plasma proteins and extract (Z)-Ligustilide, often using a suitable organic solvent. Further specific details on the extraction solvent and procedure were not available in the provided search results.

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a Fluorescence Detector (FLD).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (50:50, v/v)[1].

    • Flow Rate: 1.0 mL/min[1].

    • Detection (FLD):

      • Excitation: 336 nm, Emission: 453 nm for (Z)-Ligustilide[1][2].

      • An internal standard, Podophyllotoxin, can be used with excitation at 290 nm and emission at 395 nm[1][2].

  • Internal Standard: Podophyllotoxin has been successfully used as an internal standard[1].

2. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

A robust method for the quantification of (Z)-Ligustilide in plant materials.

  • Sample Preparation (Ligusticum porteri Roots):

    • Specific extraction procedures were not detailed in the provided search results. Generally, this involves solvent extraction from the dried and powdered plant material.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Hibar RT LiChrospher® 100 C18[3].

    • Mobile Phase: Gradient elution is used[3]. The specific gradient program was not detailed.

    • Detection Wavelength: 350 nm was chosen to achieve baseline separation and avoid interference from related compounds[6][7].

3. Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Single-Drop Microextraction (HS-SDME)

A sensitive and low-cost method for determining (Z)-Ligustilide in biological matrices like plasma[4].

  • Sample Preparation (Rabbit Plasma):

    • Headspace single-drop microextraction (HS-SDME) is employed for sample cleanup and concentration[4].

    • Optimized extraction parameters include solvent selection, solvent volume, sample temperature, extraction time, stirring rate, and ionic strength[4].

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC-MS Conditions:

    • Specific parameters such as column type, temperature program, and mass spectrometric settings were not available in the provided search results.

4. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high throughput and sensitivity for the simultaneous analysis of multiple components in complex herbal formulas.

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[5].

    • Mobile Phase: Gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile[5].

    • Column Temperature: 45°C[5].

  • Mass Spectrometry:

    • Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity[5].

    • The Q3 peak for (Z)-Ligustilide was at m/z 91.0 ([M + H-H2O-CO-C4H6]+)[5].

5. Quantitative Proton Nuclear Magnetic Resonance (qHNMR)

An absolute quantification method that does not require an identical reference standard for the analyte.

  • Sample Preparation: The sample (e.g., essential oil) is accurately weighed and dissolved in a deuterated solvent containing an internal calibrant.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker Avance-360 MHz)[8].

  • Methodology:

    • Quantification is performed using an external calibrant like DMSO2[9].

    • The characteristic signal of (Z)-Ligustilide at δ 6.286 (1H, H-7) is used for quantification[9].

Methodology Visualization

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS based quantification of (Z)-Ligustilide.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material / Biological Fluid Extraction Solvent Extraction / Protein Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation HPLC Column Separation Injection->Separation Detection DAD / FLD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1. General workflow for HPLC-based quantification of (Z)-Ligustilide.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gc Data Analysis Sample_GC Biological Fluid (e.g., Plasma) HS_SDME Headspace Single-Drop Microextraction Sample_GC->HS_SDME Injection_GC GC Injection HS_SDME->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS TIC Total Ion Chromatogram Detection_MS->TIC Quantification_GC Mass Spectrum Analysis & Quantification TIC->Quantification_GC

Figure 2. General workflow for GC-MS based quantification of (Z)-Ligustilide.

References

A Comparative Analysis of Ligustilide Content in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of ligustilide (B1675387) content across various plant species, targeting researchers, scientists, and professionals in drug development. The objective is to offer a clear, data-driven comparison of ligustilide concentrations in different botanical sources, supported by detailed experimental protocols.

Ligustilide, a bioactive phthalide, is a principal component in several medicinal plants, particularly within the Apiaceae family. It is recognized for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and vasodilatory effects. This guide summarizes quantitative data from multiple studies to facilitate the selection of plant material for research and development purposes.

Quantitative Analysis of Ligustilide Content

The concentration of Z-ligustilide, the primary isomer, varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported ligustilide content from various studies.

Plant SpeciesFamilyPlant PartLigustilide ContentAnalytical Method
Angelica sinensis (Dong Quai)ApiaceaeRoot5.63–24.53 mg/gHPLC-DAD-MS
RootMean of 11.02 mg/g (n=30)HPLC-DAD-MS
Root14.56% of essential oilqHNMR
Root HeadLower concentrationGC-MS
Root BodyHigher concentrationGC-MS
Root TailHighest concentrationGC-MS
Ligusticum chuanxiong (Szechuan Lovage)ApiaceaeRhizomeMean of 7.40 ± 3.54 mg/g (n=21)[1]HPLC
Rhizome41.28% of essential oil[2]Steam Distillation/Unknown
Ligusticum porteri (Osha)ApiaceaeRoot0.15–2.5% (1.5-25 mg/g)[3]HPLC-DAD
Root3.74% of essential oilqHNMR
Ligusticum striatumApiaceaeRoot6.61% of essential oilqHNMR
Ligusticum sinenseApiaceaeRoot1.16% of essential oilqHNMR
Levisticum officinale (Lovage)ApiaceaeRoot2.78 mg/gHPLC-DAD-MS
Apium graveolens (Celery)ApiaceaeLeaves2.84% of essential oil[4]GC-MS

Experimental Protocols

Accurate quantification of ligustilide is crucial for comparative studies. The following are detailed methodologies for common extraction and analytical techniques cited in the literature.

Supercritical Fluid Extraction (SFE) of Ligustilide

Supercritical fluid extraction is a green and efficient method for extracting volatile compounds like ligustilide.

  • Instrumentation: Supercritical fluid extractor.

  • Procedure:

    • Sample Preparation: The dried plant material (e.g., roots of Ligusticum chuanxiong) is pulverized to a consistent particle size.

    • Extraction:

      • The powdered material is packed into the extraction vessel.

      • Supercritical CO2 is used as the solvent.

      • Optimal conditions for ligustilide extraction are typically a pressure of 20 MPa and a temperature of 40°C[5].

    • Separation: The extract is separated from the supercritical fluid by depressurization, and the essential oil containing ligustilide is collected.

High-Performance Liquid Chromatography (HPLC) for Ligustilide Quantification

HPLC is a widely used and reliable method for the quantitative analysis of ligustilide.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Chromatographic Conditions (Example for Ligusticum chuanxiong): [1]

    • Column: Alltima C18 column (4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of water and acetonitrile (B52724) (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 350 nm.

  • Procedure:

    • Standard Preparation: A standard solution of Z-ligustilide is prepared in a suitable solvent (e.g., methanol).

    • Sample Preparation: The plant extract obtained from SFE or other extraction methods is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

    • Injection: A specific volume of the sample and standard solutions are injected into the HPLC system.

    • Quantification: The concentration of ligustilide in the sample is determined by comparing the peak area with that of the standard.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of ligustilide content in different plant species.

Ligustilide_Analysis_Workflow cluster_collection Plant Material Collection cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Comparison plant_species Select Plant Species (e.g., A. sinensis, L. chuanxiong) plant_part Select Plant Part (Root, Rhizome, Leaf) plant_species->plant_part extraction_method Choose Extraction Method plant_part->extraction_method sfe Supercritical Fluid Extraction (SFE) extraction_method->sfe Volatiles solvent_extraction Solvent Extraction (e.g., Hexane) extraction_method->solvent_extraction Non-polar compounds analytical_method Choose Analytical Method sfe->analytical_method solvent_extraction->analytical_method hplc HPLC-DAD/FLD analytical_method->hplc Quantification gcms GC-MS analytical_method->gcms Identification & Quantification quantification Quantify Ligustilide Content hplc->quantification gcms->quantification comparison Compare Content Across Species and Parts quantification->comparison

Experimental workflow for ligustilide analysis.

References

Head-to-head comparison of HPLC vs. GC-MS for ligustilide analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is paramount. Ligustilide (B1675387), a key phthalide (B148349) derivative found in medicinal plants such as Angelica sinensis (Dong Quai), has garnered significant interest for its potential therapeutic properties. The two primary analytical techniques employed for its analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these two methods to aid in selecting the most suitable technique for your research needs.

Ligustilide's volatile nature makes it a candidate for both HPLC and GC-MS analysis, yet each technique offers distinct advantages and disadvantages. The choice between them hinges on factors such as the sample matrix, the required sensitivity, the desired level of structural confirmation, and available resources. While HPLC is a versatile technique for a wide range of compounds, GC-MS provides high separation efficiency and definitive identification for volatile and semi-volatile analytes.[1][2]

Quantitative Performance: A Side-by-Side Comparison

The following table summarizes the key performance parameters for HPLC and GC-MS in the analysis of ligustilide, compiled from various studies. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance ParameterHPLCGC-MS
Limit of Detection (LOD) 29 µg/mL (UV)[3]10 ng/mL[4]
Limit of Quantification (LOQ) 2.44 ng/mL (FLD)[5], 89 µg/mL (UV)Not explicitly stated in reviewed sources
**Linearity (R²) **>0.9990.997
Precision (%RSD) <6% (Intra-day & Inter-day)<9%
Accuracy/Recovery (%) 88.93 - 99.52%Not explicitly stated in reviewed sources

Principles and Workflow

To better understand the practical application of each technique, it is crucial to examine their underlying principles and analytical workflows.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_SP Sample Preparation (e.g., Extraction, Filtration) HPLC_Inj Injection HPLC_SP->HPLC_Inj HPLC_Sep Liquid Chromatography Separation (C18 Column, Liquid Mobile Phase) HPLC_Inj->HPLC_Sep HPLC_Det Detection (UV/Vis, Fluorescence, or MS) HPLC_Sep->HPLC_Det HPLC_DA Data Analysis HPLC_Det->HPLC_DA GCMS_SP Sample Preparation (e.g., Extraction, Derivatization if needed) GCMS_Inj Injection & Volatilization GCMS_SP->GCMS_Inj GCMS_Sep Gas Chromatography Separation (Capillary Column, Gaseous Mobile Phase) GCMS_Inj->GCMS_Sep GCMS_Det Mass Spectrometry Detection (Ionization, Mass Analysis) GCMS_Sep->GCMS_Det GCMS_DA Data Analysis & Spectral Library Matching GCMS_Det->GCMS_DA

A generalized workflow for HPLC and GC-MS analysis.

The fundamental difference lies in the mobile phase used for separation. HPLC utilizes a liquid mobile phase to carry the sample through a packed column, making it suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive. In contrast, GC-MS employs an inert gas as the mobile phase and requires the sample to be volatilized at high temperatures, making it ideal for volatile and semi-volatile compounds.

G cluster_0 HPLC cluster_1 GC-MS HPLC_Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. GCMS_Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection. Analyte Ligustilide Analyte->HPLC_Principle Suitable for non-volatile analysis Analyte->GCMS_Principle Suitable due to its volatile nature

Core principles of separation for HPLC and GC-MS.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible and reliable results. Below are representative methodologies for both HPLC and GC-MS analysis of ligustilide.

HPLC-FLD Method for Ligustilide in Rat Plasma

This method is adapted from a pharmacokinetic study and demonstrates high sensitivity.

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., podophyllotoxin).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Centrifuge and inject the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: YMC-packed ODS-A C18 column (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water in a 50:50 (v/v) ratio

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Fluorescence detector with excitation at 290 nm and emission at 395 nm.

GC-MS Method for Ligustilide in Plasma

This method utilizes headspace single-drop microextraction for sample preparation, offering a simple and sensitive approach.

  • Sample Preparation (HS-SDME):

    • Place the plasma sample in a sealed vial.

    • Suspend a microdrop of an appropriate organic solvent (e.g., n-octane) from the tip of a microsyringe into the headspace above the sample.

    • Heat and stir the sample to facilitate the partitioning of volatile analytes into the microdrop.

    • Retract the microdrop into the syringe and inject it into the GC-MS system.

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at an initial temperature, then ramp up to a final temperature to ensure separation of components. A typical program might start at 60°C, hold for a few minutes, and then ramp to 240°C.

    • MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Concluding Remarks

Both HPLC and GC-MS are powerful techniques for the quantitative analysis of ligustilide.

HPLC , particularly when coupled with a fluorescence detector, offers excellent sensitivity and is well-suited for the analysis of ligustilide in complex biological matrices without the need for high temperatures that could potentially degrade the analyte. It is a versatile and robust method for routine quality control and pharmacokinetic studies.

GC-MS excels in the analysis of volatile compounds and provides a high degree of specificity through mass spectral data, which can be used for definitive identification by library matching. This makes it an invaluable tool for the analysis of essential oils and for studies where unambiguous identification of volatile components is critical. The use of techniques like headspace microextraction can simplify sample preparation and enhance sensitivity.

The choice between HPLC and GC-MS will ultimately be guided by the specific research question, the nature of the sample, the required level of sensitivity and selectivity, and the instrumentation available. For high-throughput quantitative analysis in various matrices, HPLC is often the method of choice. For detailed qualitative and quantitative analysis of volatile fractions, especially in natural product extracts, GC-MS provides unparalleled performance.

References

Safety Operating Guide

Proper Disposal of (Z)-Ligustilide-d7: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents like (Z)-Ligustilide-d7 are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a deuterated form of a natural phthalide (B148349) found in plants such as Angelica sinensis.[1][2]

Hazard Identification and Safety Precautions

Key Hazards:

  • Acute Oral Toxicity: Toxic if ingested.[3][4]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and appropriate footwear.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood.[7] For operations that may generate dust or aerosols, a respirator may be necessary.[4]

Hazard ClassCategoryPrecautionary Statements
Acute toxicity, oralCategory 3P264: Wash hands thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P330: Rinse mouth.[4]
Skin Irritation-H315: Causes skin irritation.[6]
Eye Irritation-H319: Causes serious eye irritation.[6]
Respiratory Irritation-H335: May cause respiratory irritation.[6] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

Spill Cleanup:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb with an inert material such as sand, diatomaceous earth, or universal binding agents.[3][8] Prevent the spill from entering drains or waterways.[3][8]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • Ingestion: If swallowed, rinse the mouth immediately and drink plenty of water. Call a physician immediately.[3][8]

  • Skin Contact: Remove contaminated clothing and rinse the skin with water/shower.[3][8]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][8]

  • Inhalation: Move the person to fresh air.[6][8]

Disposal Protocol

The disposal of this compound and its containers must be handled as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and approved for hazardous waste.[8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any relevant hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage:

    • Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[7]

    • The storage area should be secure and accessible only to authorized personnel.[3][8]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[9][10]

    • Provide the waste disposal company with a copy of the Safety Data Sheet for (Z)-Ligustilide.

Operational Workflow and Logic

The following diagrams illustrate the procedural flow for safe handling and disposal.

Figure 1. Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill (Use inert absorbent) ventilate->contain collect Collect Waste in Labeled Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste via Certified Service clean->dispose

Caption: Spill Response Workflow for this compound.

Figure 2. Disposal Decision Tree start Chemical Waste Generated? is_hazardous Is it this compound or contaminated material? start->is_hazardous collect_waste Collect in Designated Hazardous Waste Container is_hazardous->collect_waste Yes non_hazardous Follow Standard Lab Waste Procedures is_hazardous->non_hazardous No label_waste Label Container Correctly collect_waste->label_waste store_waste Store in Secure Area label_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

References

Comprehensive Safety and Handling Guide for (Z)-Ligustilide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (Z)-Ligustilide-d7. The content is structured to deliver immediate, procedural guidance to ensure safe laboratory practices.

Hazard Identification and Safety Precautions

(Z)-Ligustilide is classified as acutely toxic if swallowed[1][2]. Due to the lack of extensive toxicological data, it should be handled as a compound of unknown toxicity, warranting a high level of precaution[3]. The primary hazards are detailed in the Safety Data Sheet (SDS) for the non-deuterated form, which is considered applicable to the deuterated analogue.

Signal Word: Danger[1][2]

Hazard Statements:

  • H301: Toxic if swallowed[1][2][4][5].

  • H315: Causes skin irritation[6].

  • H319: Causes serious eye irritation[6].

  • H335: May cause respiratory irritation[6].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6].

  • P264: Wash hands thoroughly after handling[1][2][5].

  • P270: Do not eat, drink or smoke when using this product[1][2][5].

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[1][5].

  • P405: Store locked up[1][2].

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1][2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

Protection Type Specific Equipment Reasoning and Best Practices
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a splash hazard[3][7][8].To protect against splashes and aerosols.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended. Change gloves immediately upon contamination[3][9].To prevent skin contact. The SDS for (Z)-Ligustilide does not specify a glove material, so a conservative approach is necessary.
Body Protection A fully buttoned lab coat is required. For larger quantities or significant spill risk, a chemically resistant apron or suit should be worn over the lab coat[3][7].To protect skin and clothing from contamination.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary[3][7][8].To prevent inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

3.1. Preparation:

  • Designate a specific area within a certified chemical fume hood for all handling activities[3].

  • Ensure all necessary equipment (e.g., spatulas, glassware, balances) is clean and readily accessible within the fume hood to minimize movement of the compound.

  • Confirm that a chemical spill kit is accessible and personnel are trained in its use.

  • An eyewash station and safety shower must be readily available[2].

3.2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within the fume hood to contain any dust or aerosols.

  • Use a tared container to minimize the need to transfer the solid material multiple times.

  • Handle the compound gently to avoid creating dust.

3.3. Dissolving:

  • Slowly add solvent to the solid this compound to prevent splashing.

  • If heating or sonication is required, ensure the container is appropriately sealed or vented within the fume hood to manage any pressure changes.

3.4. Post-Handling Decontamination:

  • Thoroughly decontaminate all equipment and surfaces that came into contact with the chemical. Use an appropriate solvent followed by soap and water[3].

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly after removing gloves[5][6].

Disposal Plan

All waste containing this compound must be treated as hazardous waste[3][4].

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: The waste container must be labeled as hazardous waste and should include the full chemical name: "this compound".

  • Disposal Procedure: Dispose of the waste through your institution's hazardous waste management program, following all local, regional, and national regulations[1][4]. Do not empty into drains or dispose of with general laboratory trash[4][7].

  • Contaminated Packaging: Handle the original product container as hazardous waste unless it has been triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste[4].

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling process for this compound, from preparation to disposal.

G prep Preparation ppe Don PPE prep->ppe Before Handling handling Handling in Fume Hood (Weighing, Dissolving) ppe->handling Proceed to Task decon Decontamination handling->decon After Task Completion waste Waste Segregation decon->waste Collect Waste post Doff PPE & Wash Hands decon->post After Cleaning disposal Hazardous Waste Disposal waste->disposal Follow Regulations

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.